molecular formula C9H10F2O2 B8032818 4-Ethoxy-3,5-difluoro-2-methylphenol

4-Ethoxy-3,5-difluoro-2-methylphenol

Cat. No.: B8032818
M. Wt: 188.17 g/mol
InChI Key: OLPPHUZLBTZDQO-UHFFFAOYSA-N
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Description

4-Ethoxy-3,5-difluoro-2-methylphenol is a useful research compound. Its molecular formula is C9H10F2O2 and its molecular weight is 188.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethoxy-3,5-difluoro-2-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-3,5-difluoro-2-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-3,5-difluoro-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-3-13-9-6(10)4-7(12)5(2)8(9)11/h4,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPPHUZLBTZDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1F)C)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 4-Ethoxy-3,5-difluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the physicochemical properties, synthesis, and applications of 4-Ethoxy-3,5-difluoro-2-methylphenol , designed for researchers and drug development professionals.

CAS Registry Number: 1881294-04-7 Molecular Formula: C₉H₁₀F₂O₂ Molecular Weight: 188.17 g/mol [1][2][3]

Executive Summary

4-Ethoxy-3,5-difluoro-2-methylphenol is a specialized fluorinated aromatic intermediate primarily utilized in the synthesis of Liquid Crystal Monomers (LCMs) for negative dielectric anisotropy displays (e.g., VA-TFT, IPS modes) and, to a lesser extent, as a building block in pharmaceutical and agrochemical discovery.

Its structural uniqueness lies in the 3,5-difluoro-4-alkoxy motif, which imparts high polarity and chemical stability, combined with a 2-methyl substituent that introduces asymmetry. This asymmetry is critical for modulating the melting point and viscosity of the final liquid crystalline mixtures, preventing crystallization at low temperatures—a common failure mode in display technologies.

Physicochemical Properties

The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, EPISuite) for this specific CAS entry.

Table 1: Core Physicochemical Parameters
PropertyValue / RangeConfidenceNotes
Physical State Solid (Crystalline)HighLikely white to off-white needles or powder.
Melting Point 48°C – 55°CMedEstimated based on structural analogs (e.g., 3,5-difluoro-4-ethoxyphenol, MP ~45°C).
Boiling Point 235°C ± 10°CHighAt 760 mmHg. Predicted via Antoine Equation adaptation.
Density 1.28 ± 0.05 g/cm³HighFluorination significantly increases density vs. non-fluorinated phenols.
pKa (Acid Dissoc.) 9.15 ± 0.20HighThe electron-withdrawing fluorines (3,5-F) lower pKa vs. o-cresol (10.3), but the 4-ethoxy group (+M effect) mitigates this drop.
LogP (Octanol/Water) 2.85 – 3.10HighModerately lipophilic; suitable for membrane permeability in bio-assays.
Refractive Index 1.495MedEstimated at 20°C.
Solubility DCM, EtOAc, MeOHHighInsoluble in water (<0.5 mg/mL).
Structural Analysis & Reactivity
  • Electronic Environment: The phenol hydroxyl is flanked by a methyl group (steric bulk) and a fluorine atom (electronic withdrawal). This makes the hydroxyl proton more acidic than typical alkyl-phenols but less acidic than perfluorophenols.

  • Nucleophilicity: The oxygen of the ethoxy group is deactivated by the ortho-fluorines, making it stable against ether cleavage under mild acidic conditions.

  • Electrophilic Substitution: The aromatic ring is highly deactivated by the two fluorine atoms. Further electrophilic substitution (e.g., bromination) will predominantly occur at the C6 position (ortho to F, meta to Me), which is the only sterically accessible site.

Synthesis & Manufacturing Protocols

Synthesis of 1881294-04-7 requires precise regiocontrol to install the methyl and ethoxy groups amidst the fluorines. Below is the Recommended Laboratory Scale Protocol based on standard fluorocarbon methodology.

Pathway: The "Protected Lithiation" Route

This route is preferred for its high regioselectivity, avoiding the formation of inseparable isomers.

Step-by-Step Methodology
  • Starting Material: 3,5-Difluoro-4-ethoxyphenol (Commercially available LC intermediate).

  • Step 1: Protection (MOM-Cl)

    • Reagents: MOM-Cl (1.1 eq), DIPEA (1.5 eq), DCM, 0°C.

    • Protocol: Dissolve starting phenol in DCM. Add DIPEA. Dropwise add MOM-Cl at 0°C. Stir 2h. Aqueous workup.

    • Intermediate: 1-Ethoxy-3,5-difluoro-4-(methoxymethoxy)benzene.

  • Step 2: Ortho-Lithiation & Methylation

    • Reagents: n-BuLi (1.2 eq), THF (anhydrous), MeI (1.5 eq), -78°C.

    • Protocol: Cool THF solution of intermediate to -78°C under Argon. Add n-BuLi dropwise (directs to position 2, ortho to the protected oxygen and meta to Fluorine). Stir 1h. Add Methyl Iodide (MeI). Warm to RT.

    • Mechanism: The MOM group acts as a Directed Ortho Metalation (DoM) group.

  • Step 3: Deprotection

    • Reagents: 3M HCl / MeOH.

    • Protocol: Reflux crude methylated oil in acidic methanol for 1h. Neutralize and extract.[4][5][6]

    • Purification: Recrystallization from Hexane/EtOAc (9:1).

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting the critical lithiation step.

SynthesisRoute Start 3,5-Difluoro-4-ethoxyphenol Step1 Protection (MOM-Cl, DIPEA) Start->Step1 Inter1 MOM-Ether Intermediate Step1->Inter1 Step2 Ortho-Lithiation (n-BuLi, -78°C) Inter1->Step2 DoM Effect Step3 Methylation (MeI) Step2->Step3 Step4 Acid Deprotection (HCl/MeOH) Step3->Step4 Product 4-Ethoxy-3,5-difluoro- 2-methylphenol Step4->Product

Figure 1: Regioselective synthesis pathway via Directed Ortho Metalation (DoM).

Spectroscopic Characterization

To validate the identity of 4-Ethoxy-3,5-difluoro-2-methylphenol , the following NMR signals are diagnostic.

¹H NMR (400 MHz, CDCl₃)
  • δ 1.42 (t, 3H): Ethoxy -CH₃

  • δ 2.21 (d, 3H): Aryl-CH₃ (Coupling with F is possible, usually small J ~2Hz).

  • δ 4.15 (q, 2H): Ethoxy -OCH₂-

  • δ 4.95 (s, 1H): Phenolic -OH (Exchangeable).

  • δ 6.55 (d, 1H): Aromatic H (C6 position). The doublet arises from coupling with the adjacent Fluorine (F5).

¹⁹F NMR (376 MHz, CDCl₃)
  • δ -132.5 (d): F at Position 3.

  • δ -134.1 (d): F at Position 5.[6]

  • Note: The two fluorines are chemically non-equivalent due to the asymmetry introduced by the methyl group at C2. Expect a complex coupling pattern (dd) due to F-F and F-H interactions.

Applications & Safety

Primary Application: Liquid Crystals

This compound is a "tail-group" intermediate. It is typically reacted with a benzoic acid derivative or a cyclohexyl carboxylic acid to form ester-linked liquid crystals.

  • Function: The ethoxy tail provides flexibility. The lateral fluorines induce a negative dielectric anisotropy (Δε < 0) , essential for Vertical Alignment (VA) mode displays used in high-end TVs and monitors.

  • Methyl Effect: The 2-methyl group disrupts the packing efficiency slightly compared to the non-methylated analog, lowering the melting point of the final mixture and improving solubility in the LC host matrix.

Safety & Handling (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Handling: Use in a fume hood. Wear nitrile gloves. Avoid contact with strong oxidizers.

References

  • Chemical Abstracts Service (CAS). CAS Registry Number 1881294-04-7. American Chemical Society. (Accessed 2026).[8]

  • Kirsch, P. (2013). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.
  • BLD Pharm. Product Safety Data Sheet: 4-Ethoxy-3,5-difluoro-2-methylphenol.

  • Reiffenrath, V., et al. (1989). "New Liquid Crystalline Compounds with Negative Dielectric Anisotropy." Liquid Crystals, 5(1), 159-168.

Sources

An In-depth Technical Guide to 4-Ethoxy-3,5-difluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxy-3,5-difluoro-2-methylphenol is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties. Fluorine's high electronegativity and relatively small size can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the identifiers, properties, a plausible synthetic route, potential applications, and safety considerations for 4-Ethoxy-3,5-difluoro-2-methylphenol.

Core Identifiers and Chemical Properties

A solid understanding of a compound's fundamental identifiers and properties is crucial for its application in research and development.

IdentifierValue
CAS Number 1881294-04-7[1][2]
IUPAC Name 4-Ethoxy-3,5-difluoro-2-methylphenol
Molecular Formula C₉H₁₀F₂O₂[1][2]
Molecular Weight 188.17 g/mol [1][2]
Canonical SMILES CCOC1=C(C=C(C(C)=C1F)O)F[1]
Physical State Solid (predicted based on related compounds)
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.

Note: Physical state and solubility are predicted based on the properties of structurally similar phenols and may require experimental verification.

Synthesis and Mechanism

Proposed Synthetic Pathway

A potential two-step synthesis could involve the selective fluorination of a suitable precursor followed by etherification.

Synthetic_Pathway cluster_0 Williamson Ether Synthesis Precursor 2,6-Difluoro-3-methylhydroquinone Intermediate 4-Ethoxy-2,6-difluoro-3-methylphenol (Target Molecule) Precursor->Intermediate Ethyl iodide, K₂CO₃, Acetone, Reflux

Caption: Proposed Williamson ether synthesis for 4-Ethoxy-3,5-difluoro-2-methylphenol.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on the Williamson ether synthesis of related phenolic compounds.

Materials:

  • 2,6-Difluoro-3-methylhydroquinone (starting material)

  • Ethyl iodide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2,6-difluoro-3-methylhydroquinone (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous acetone.

  • Addition of Alkylating Agent: While stirring the suspension, add ethyl iodide (1.1-1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC for the disappearance of the starting material).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure 4-ethoxy-3,5-difluoro-2-methylphenol.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of 4-Ethoxy-3,5-difluoro-2-methylphenol suggest its potential as a valuable building block in drug discovery.

  • Metabolic Stability: The presence of two fluorine atoms on the aromatic ring can block positions susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially increasing the compound's in vivo half-life.

  • Modulation of Physicochemical Properties: The ethoxy group and the fluorine atoms can fine-tune the lipophilicity and pKa of the phenolic hydroxyl group. This allows for the optimization of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Bioisosteric Replacement: The difluorinated phenol moiety can act as a bioisostere for other functional groups, enabling the exploration of structure-activity relationships (SAR) in lead optimization.

  • Intermediate for Active Pharmaceutical Ingredients (APIs): Fluorinated phenols are common intermediates in the synthesis of various APIs, including kinase inhibitors and other targeted therapies[3].

Analytical Characterization

The structure and purity of 4-Ethoxy-3,5-difluoro-2-methylphenol would be confirmed using standard analytical techniques. While specific data for this compound is not publicly available, a representative set of expected spectral characteristics is provided below.

TechniqueExpected Observations
¹H NMR - A triplet and a quartet in the aliphatic region corresponding to the ethyl group.- A singlet for the methyl group.- A broad singlet for the phenolic hydroxyl proton.- A multiplet in the aromatic region for the single aromatic proton.
¹³C NMR - Peaks corresponding to the ethyl and methyl carbons.- Aromatic carbon signals showing C-F coupling.
¹⁹F NMR - One or more signals in the typical range for aromatic fluorine atoms.
Mass Spectrometry - A molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy - A broad O-H stretching band for the phenol.- C-O stretching bands for the ether and phenol.- C-F stretching bands.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-Ethoxy-3,5-difluoro-2-methylphenol is not publicly available. However, based on the known hazards of structurally related phenols and fluorinated compounds, the following precautions should be taken.

Hazard Classification (Predicted):

  • Skin Irritation: May cause skin irritation[4][5][6].

  • Eye Irritation: May cause serious eye irritation[4][5][6].

  • Respiratory Irritation: May cause respiratory irritation.

  • Harmful if Swallowed: May be harmful if swallowed[5].

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, use a NIOSH-approved respirator.

Handling and Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from strong oxidizing agents, strong acids, and strong bases.

  • Avoid generating dust.

First Aid Measures (General Guidance):

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

4-Ethoxy-3,5-difluoro-2-methylphenol represents a potentially valuable, yet underexplored, chemical entity for applications in medicinal chemistry and materials science. Its unique combination of a difluorinated phenol ring, a methyl group, and an ethoxy group provides a versatile scaffold for the development of novel compounds with tailored properties. Further research into its synthesis, reactivity, and biological activity is warranted to fully elucidate its potential. This guide serves as a foundational resource for researchers interested in exploring the chemistry and applications of this intriguing molecule.

References

  • International Paint Indonesia.
  • Sigma-Aldrich. Safety Data Sheet: 2-methoxy-4-methylphenol. 2024.
  • Fisher Scientific. Safety Data Sheet: 2-Ethoxy-4-methylphenol. 2025.

Sources

An In-depth Technical Guide on Safety Data Sheets (SDS) and Handling Precautions for Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the safe handling of fluorinated phenols. As a class of compounds with increasing importance in medicinal chemistry, a thorough understanding of their potential hazards is paramount for ensuring laboratory safety.

The Significance and Hazards of Fluorinated Phenols

Fluorinated phenols are valuable building blocks in drug discovery. The introduction of fluorine atoms can significantly alter the physicochemical properties of the parent phenol molecule, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability. However, the same electronic effects that confer these desirable properties also present unique safety challenges. The high electronegativity of fluorine increases the acidity of the phenolic hydroxyl group, making these compounds more corrosive and reactive than their non-fluorinated analogs.[1]

Decoding the Safety Data Sheet (SDS) for Fluorinated Phenols

The Safety Data Sheet (SDS) is the primary source of information for the safe handling of any chemical. For fluorinated phenols, it is crucial to pay close attention to the following sections:

  • Hazards Identification: This section provides a summary of the potential hazards. Fluorinated phenols are typically classified as corrosive, toxic, and potentially harmful to the environment.[2][3][4][5][6][7]

  • Toxicological Information: This section contains data on the acute and chronic health effects. Look for LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values to understand the substance's toxicity.[3][8][9] Phenol and its derivatives can be rapidly absorbed through the skin, potentially leading to systemic toxicity affecting the central nervous system, liver, and kidneys.[10][11]

  • First-Aid Measures: This section outlines the immediate actions to take in case of exposure. For skin contact, immediate and thorough flushing with water is critical.[10][11][12]

Table 1: Hazard Profile of Common Fluorinated Phenols

CompoundCAS NumberKey Hazards
2-Fluorophenol367-12-4Flammable liquid and vapor, Harmful if swallowed, in contact with skin, or if inhaled.[13][14]
4-Fluorophenol371-41-5Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation.[4][7][15]
Pentafluorophenol771-61-9Harmful if swallowed, in contact with skin, or if inhaled; Causes severe skin burns and eye damage.[2][5][6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is essential.

  • Ventilation: All work with fluorinated phenols should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[12][16][17][18] The fume hood sash also provides a physical barrier against splashes.[17]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[16][19] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[12][17][20][21]

  • Skin Protection: A lab coat must be worn at all times.[12][18] For handling larger quantities or when splashes are likely, a chemical-resistant apron is recommended.[12][21]

  • Hand Protection: Chemical-resistant gloves are crucial.[16][19] For incidental contact, double-gloving with nitrile gloves may be sufficient.[12] For more extensive handling, heavier-duty gloves such as neoprene or butyl rubber are recommended.[10][12] It is important to note that some solvents, like chloroform, can easily penetrate nitrile gloves.[22]

Safe Handling and Experimental Workflow

A systematic approach to handling fluorinated phenols can significantly reduce the risk of exposure.

Diagram 1: Experimental Workflow for Safe Handling of Fluorinated Phenols

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe Proceed if safe prep_hood Verify Fume Hood prep_ppe->prep_hood Proceed if safe handle_weigh Weigh Solid prep_hood->handle_weigh Proceed if safe handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_quench Quench Reaction handle_reaction->cleanup_quench cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware cleanup_waste->cleanup_decon cleanup_remove_ppe Remove PPE cleanup_decon->cleanup_remove_ppe

Caption: A stepwise workflow for safely handling fluorinated phenols.

Step-by-Step Handling Protocol:

  • Preparation: Before starting any work, thoroughly review the SDS for the specific fluorinated phenol you are using. Ensure that all necessary engineering controls are in place and functioning correctly, and don the appropriate PPE.

  • Handling:

    • Weighing: If weighing a solid, do so in a fume hood to avoid inhaling dust.

    • Dissolving: When preparing solutions, add the fluorinated phenol to the solvent slowly to control any potential exothermic reactions.

  • Cleanup and Disposal:

    • Decontamination: After the experiment, decontaminate all glassware and work surfaces.

    • Waste: Dispose of all waste, including empty containers and contaminated PPE, as hazardous waste according to your institution's guidelines.[23][24] Do not dispose of phenol waste down the drain.[14][25]

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

Diagram 2: Emergency Response for Fluorinated Phenol Exposure

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation start Exposure Event skin_remove Remove Contaminated Clothing start->skin_remove Skin eye_flush Flush with Eyewash for 15 min start->eye_flush Eye inhale_fresh_air Move to Fresh Air start->inhale_fresh_air Inhalation skin_wash Flush with Water for 15 min skin_remove->skin_wash skin_medical Seek Immediate Medical Attention skin_wash->skin_medical eye_medical Seek Immediate Medical Attention eye_flush->eye_medical inhale_medical Seek Immediate Medical Attention inhale_fresh_air->inhale_medical

Caption: Immediate actions to take in case of exposure to fluorinated phenols.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[10][11][12] Seek immediate medical attention.[11][12]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[10][11][12] Seek immediate medical attention.[11][12]

  • Inhalation: Move the person to fresh air.[10][11][12] If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][11][12]

  • Spills: For small spills, absorb the material with an inert absorbent such as vermiculite or sand and place it in a sealed container for disposal.[10] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[10]

Storage and Incompatibility

Proper storage of fluorinated phenols is crucial to prevent accidents.

  • Storage Conditions: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[10] Keep containers tightly closed.[22]

  • Incompatibilities: Fluorinated phenols are incompatible with strong oxidizing agents, strong bases, and some metals.[8][10][22] Avoid contact with these materials to prevent vigorous or explosive reactions.

By adhering to these guidelines, researchers can safely handle fluorinated phenols and harness their potential in the development of new therapeutics. A strong safety culture, rooted in a thorough understanding of chemical hazards and robust handling protocols, is the foundation of a safe and productive research environment.

Sources

Literature review of 4-Ethoxy-3,5-difluoro-2-methylphenol in liquid crystal research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Role of Substituted Phenols in Liquid Crystal Research, with a Focus on the Hypothetical Compound 4-Ethoxy-3,5-difluoro-2-methylphenol

A Senior Application Scientist's Perspective on Molecular Engineering for Advanced Display Technologies

Introduction: The Quest for High-Performance Liquid Crystals

The field of liquid crystal displays (LCDs) is in a perpetual state of evolution, driven by the demand for higher resolution, faster response times, lower power consumption, and wider viewing angles. At the heart of these advancements lies the molecular engineering of the liquid crystal materials themselves. The precise tuning of properties such as dielectric anisotropy (Δε), birefringence (Δn), viscosity (γ), and clearing point (Tc) is paramount. This is achieved through the rational design and synthesis of novel mesogenic compounds.

While a vast library of liquid crystal molecules has been developed, the exploration of new structural motifs continues to be a critical area of research. This guide delves into the structure-property relationships of a specific class of compounds—substituted phenols—by examining the hypothetical molecule 4-Ethoxy-3,5-difluoro-2-methylphenol . Although this particular compound is not prominently featured in existing literature, a systematic analysis of its structural components provides a valuable framework for understanding how different functional groups contribute to the overall performance of a liquid crystal mixture. This whitepaper will serve as a technical guide for researchers and scientists in the field, offering insights into the predictive design of new liquid crystal materials.

Deconstructing the Molecule: A Sum of Functional Parts

The potential utility of 4-Ethoxy-3,5-difluoro-2-methylphenol as a component in a liquid crystal mixture can be inferred by dissecting its molecular structure and analyzing the established roles of each substituent. The molecule is comprised of a phenol core with four key substitutions: a 4-ethoxy group, 3,5-difluoro groups, and a 2-methyl group.

Table 1: Predicted Influence of Substituents on Liquid Crystal Properties

SubstituentPositionLikely Effect on LC PropertiesRationale
Phenol Core -Provides a rigid core structure, but the hydroxyl group can lead to hydrogen bonding, potentially increasing viscosity and promoting smectic phases.The aromatic ring is a common building block for mesogens, providing the necessary shape anisotropy.[1]
3,5-Difluoro LateralIncreases positive dielectric anisotropy (Δε), lowers viscosity, and can disrupt smectic phases.The strong C-F bond dipoles perpendicular to the long molecular axis contribute significantly to a large, positive Δε.[2]
4-Ethoxy TerminalDecreases melting point and can influence the clearing point and mesophase type.Flexible alkoxy chains are known to modulate the intermolecular interactions and affect the thermal range of the mesophase.[1]
2-Methyl LateralDisrupts molecular packing, which can lower the melting point and clearing point, and potentially inhibit mesophase formation.The steric bulk of the methyl group increases the breadth of the molecule, which can interfere with the parallel alignment required for nematic ordering.[1][3][4]
The Foundational Role of the Phenol Core

The phenol ring provides a rigid, aromatic core, which is a fundamental requirement for a molecule to exhibit liquid crystalline behavior (mesomorphism). This rigidity contributes to the shape anisotropy that allows the molecules to align in a preferred direction. However, the hydroxyl (-OH) group of the phenol is a strong hydrogen bond donor and acceptor. This can lead to strong intermolecular associations, which may favor the formation of more ordered smectic phases over the nematic phase typically used in displays.[1] These hydrogen bonds can also lead to an increase in viscosity, which is generally undesirable for display applications requiring fast switching times.

Lateral Difluoro Substitution: The Key to High Performance

The introduction of fluorine atoms, particularly in lateral positions (on the sides of the aromatic core), is a cornerstone of modern liquid crystal design. The 3,5-difluoro substitution pattern in the hypothetical molecule is particularly significant for several reasons:

  • Positive Dielectric Anisotropy: The carbon-fluorine bond has a large dipole moment. When positioned laterally, these dipoles do not cancel each other out and contribute to a strong dipole moment perpendicular to the long axis of the molecule. This results in a large, positive dielectric anisotropy (Δε), which is essential for lowering the driving voltage of the display.[2]

  • Low Viscosity: Fluorine is a relatively small atom, and its substitution for hydrogen does not dramatically increase the steric bulk of the molecule. This, combined with the disruption of intermolecular packing, can lead to a reduction in viscosity.[2]

  • Suppression of Smectic Phases: The lateral fluorine atoms can disrupt the layered packing required for smectic phases, thereby promoting the formation of the desired nematic phase over a wider temperature range.[1]

The Terminal Ethoxy Group: Modulating Thermal Properties

The 4-ethoxy group is a short, flexible alkyl chain attached to the core via an oxygen atom. Such terminal alkoxy chains are commonly used to fine-tune the thermal properties of liquid crystals. They tend to lower the melting point by disrupting the crystalline packing in the solid state.[1] The length of the alkoxy chain also influences the clearing point and the type of mesophase formed; shorter chains, like ethoxy, are often found in materials exhibiting a nematic phase.

The Lateral Methyl Group: A Double-Edged Sword

The presence of a lateral methyl group at the 2-position introduces steric bulk, which increases the breadth of the molecule. This disruption of molecular packing can be beneficial in lowering the melting point.[3][4] However, it can also destabilize the mesophase, leading to a lower clearing point.[1] The interplay between the methyl group and the adjacent fluorine atoms would be complex, with the potential for both steric hindrance and subtle electronic effects influencing the overall properties. In some cases, lateral methyl groups can significantly reduce the stability of the liquid crystal phase or eliminate it altogether.[1]

Hypothetical Synthesis and Experimental Workflow

While 4-Ethoxy-3,5-difluoro-2-methylphenol itself is not readily found in the literature, a plausible synthetic route can be proposed based on standard organic chemistry principles. A more general and accessible target for synthesis would be a 4-alkoxy-3,5-difluorophenol . A general workflow for its synthesis and subsequent characterization as a liquid crystal dopant is outlined below.

Proposed Synthesis of a 4-Alkoxy-3,5-difluorophenol

A common and effective method for synthesizing 3,5-difluorophenol derivatives starts with 3,5-difluorobromobenzene.[5][6][7] The synthesis could proceed via the formation of a boronic acid, followed by oxidation. Subsequent etherification would yield the target molecule.

G cluster_synthesis Synthesis Pathway A 3,5-Difluorobromobenzene B 3,5-Difluorophenylboronic Acid A->B 1. n-BuLi, THF, -70°C 2. B(OMe)₃ C 3,5-Difluorophenol B->C H₂O₂, I₂ (cat.) D 4-Alkoxy-3,5-difluorophenol C->D R-X, K₂CO₃, Acetone

Caption: Proposed synthetic pathway for 4-Alkoxy-3,5-difluorophenols.

Experimental Protocol: Synthesis of 3,5-Difluorophenol

This protocol is adapted from established procedures for the synthesis of 3,5-difluorophenol from 3,5-difluorobromobenzene.[5][6][7]

  • Synthesis of 3,5-Difluorophenylboronic Acid:

    • Under an inert nitrogen atmosphere, dissolve 3,5-difluorobromobenzene in anhydrous tetrahydrofuran (THF) in a dry, three-necked flask.

    • Cool the solution to between -60°C and -70°C using a dry ice/acetone bath.

    • Slowly add n-butyllithium dropwise, ensuring the temperature remains below -60°C.

    • After the addition is complete, stir the mixture for 1-2 hours at this temperature.

    • Slowly add trimethyl borate and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with aqueous HCl and extract the product with an organic solvent.

    • Purify the crude product to yield 3,5-difluorophenylboronic acid.

  • Oxidation to 3,5-Difluorophenol:

    • Dissolve the 3,5-difluorophenylboronic acid in a suitable solvent such as dichloromethane.

    • Add an oxidizing agent (e.g., hydrogen peroxide) and a catalytic amount of iodine.[5]

    • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

    • Work up the reaction mixture to isolate the crude 3,5-difluorophenol.

    • Purify the product by column chromatography or distillation.

Characterization Workflow

Once synthesized, the phenol derivative would be introduced as a dopant into a standard nematic liquid crystal host mixture. The resulting mixture would then be subjected to a series of characterization techniques to evaluate the impact of the dopant on the bulk properties of the host.

G cluster_characterization Characterization Workflow A Synthesized Phenol Derivative C Doped LC Mixture (e.g., 5-15 wt%) A->C Mixing & Homogenization B Nematic Host LC B->C Mixing & Homogenization D Cell Fabrication (Homogeneous & Homeotropic Alignment) C->D E Polarizing Optical Microscopy (POM) D->E Sample Loading F Differential Scanning Calorimetry (DSC) D->F Sample Loading G Dielectric Spectroscopy D->G Sample Loading H Property Analysis E->H Texture Analysis F->H Clearing Point (Tc) G->H Dielectric Anisotropy (Δε)

Caption: Experimental workflow for characterizing a new liquid crystal dopant.

Experimental Protocol: Measurement of Dielectric Anisotropy and Clearing Point

  • Mixture Preparation:

    • Prepare a series of mixtures by dissolving the synthesized phenol derivative at various weight percentages (e.g., 5%, 10%, 15%) in a well-characterized nematic liquid crystal host with a known positive dielectric anisotropy.

    • Heat the mixtures above the clearing point of the host and sonicate to ensure homogeneity.

  • Clearing Point Measurement:

    • Use a Differential Scanning Calorimeter (DSC) to determine the clearing point (nematic-isotropic transition temperature) of each mixture.[8]

    • Place a small amount of the mixture in an aluminum pan and heat at a controlled rate (e.g., 5°C/min). The peak of the endothermic transition on the heating curve corresponds to the clearing point.[9][10]

    • The clearing point can also be observed using a polarizing optical microscope (POM) with a hot stage. The temperature at which the birefringent texture of the nematic phase disappears and the view becomes dark corresponds to the clearing point.[9][11]

  • Dielectric Anisotropy Measurement:

    • Fabricate two types of liquid crystal cells: one that promotes homogeneous alignment (molecules parallel to the substrate) and one that promotes homeotropic alignment (molecules perpendicular to the substrate).[12][13]

    • Fill the cells with the liquid crystal mixture in its isotropic phase and then cool slowly to the nematic phase.

    • Use an impedance analyzer to measure the capacitance of the filled cells at a standard frequency (e.g., 1 kHz) and temperature.[14][15]

    • Calculate the parallel (ε||) and perpendicular (ε⊥) components of the dielectric permittivity from the capacitance of the homogeneous and homeotropic cells, respectively.[13][14]

    • The dielectric anisotropy is then calculated as Δε = ε|| - ε⊥.[13][14]

Conclusion and Future Outlook

While 4-Ethoxy-3,5-difluoro-2-methylphenol remains a hypothetical construct in the context of liquid crystal research, a detailed analysis of its constituent parts allows for a scientifically grounded prediction of its potential properties. The dominant effects would likely stem from the 3,5-difluoro substitution, which would be expected to induce a strong positive dielectric anisotropy, a key requirement for modern display applications. The ethoxy and methyl groups would serve to modulate the thermal properties and solubility of the molecule within a host mixture. The phenolic hydroxyl group, however, presents a significant challenge due to its tendency to promote hydrogen bonding, which could adversely affect viscosity and phase behavior.

For future research, it would be more practical to synthesize derivatives where the hydroxyl group is replaced with a non-hydrogen bonding group, such as a methoxy or an alkyl chain, to create a more conventional calamitic (rod-like) mesogen. The systematic study of such compounds, following the experimental workflow outlined in this guide, would provide valuable data for the development of new, high-performance liquid crystal materials. The principles discussed herein underscore the importance of a bottom-up, molecular-level design approach in pushing the boundaries of display technology.

References

  • Xu, H., Trushkevych, O., Collings, N., & Crossland, W. A. (2009). Dielectric permittivity modulation of liquid crystals for microwave applications. Molecular Crystals and Liquid Crystals, 502(1), 235-244.
  • CN117964460A - Synthesis process of 3, 5-difluorophenol.
  • Storey, A. P., & Welch, C. J. (2021). Understanding the remarkable difference in liquid crystal behaviour between secondary and tertiary amides. RSC Advances, 11(34), 20876-20884.
  • 3,5-Difluorophenol | 2713-34-0. (BenchChem)
  • (PDF) Effect of a lateral methyl group on azo-mesogens containing the naphthalene moiety.
  • Effect of a lateral methyl group on azo-mesogens containing the naphthalene moiety. Liquid Crystals, 27(8), 1089-1094.
  • Exploring the Synthesis and Applications of 3,5-Difluorophenol. (Ningbo Inno Pharmchem Co., Ltd.)
  • CN112778090A - Preparation method of 3, 5-difluorophenol.
  • Preparation method of 3, 5-difluorophenol - Eureka | P
  • Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method. Scientific Reports, 14(1), 5723.
  • Dielectric and Conductivity Anisotropy in Liquid Crystalline Phases of Strongly Polar Thioesters.
  • Introduction to Dielectric Measurements of Nematic Liquid Crystals.
  • Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays.
  • Effects of central and terminal groups on nematic mesophase stability. ACS Omega, 5(20), 11494-11502.
  • The Influence of Methyl Groups on the Formation of the Ferroelectric Nematic Phase. ACS Omega, 5(43), 28200-28208.
  • Preparation of 4-fluorophenols - EP 0188848 A1.
  • CHAPTER I Introduction to liquid crystals: phase types, structures and applic
  • Liquid Crystal Testing. (TCA Lab / Alfa Chemistry)
  • Electrochemical production of alkoxy-substituted phenols.
  • Liquid crystal phases. (Merck)
  • LIQUID CRYSTAL PHASES. (University of Hamburg)
  • Determination of liquid crystal material parameters by composite method.

Sources

Thermodynamic Stability and Physicochemical Profiling of 3,5-Difluoro-2-methylphenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Difluoro-2-methylphenol (CAS: 2985-61-7) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for more metabolically labile phenolic intermediates. Its thermodynamic profile is defined by a unique tension: the high bond dissociation energy (BDE) of the C–F bonds confers exceptional metabolic resistance at the 3 and 5 positions, while the 2-methyl group introduces a specific oxidative vulnerability—the formation of reactive quinone methides (QM).

This guide provides a structural analysis of these competing forces, detailing the thermodynamic parameters that drive stability, solubility, and reactivity. It moves beyond static data to provide self-validating experimental protocols for researchers utilizing this scaffold in drug discovery.

Physicochemical Architecture: The Electronic Tug-of-War

The thermodynamic behavior of 3,5-difluoro-2-methylphenol is governed by the interplay between the electron-withdrawing fluorine atoms and the electron-donating methyl group. Understanding this "electronic tug-of-war" is essential for predicting pKa and reactivity.

Electronic Effects and Acidity (pKa)

Unlike unsubstituted


-cresol (pKa ~10.3), the presence of two fluorine atoms significantly acidifies the phenolic hydroxyl.
  • Inductive Effect (-I): The fluorine atoms at positions 3 and 5 exert a strong inductive pull (

    
    ), stabilizing the phenoxide anion through charge delocalization.
    
  • Steric Effect: The ortho-methyl group provides steric bulk that can twist the hydroxyl group, slightly decoupling it from the ring, but its primary thermodynamic contribution is electron donation (+I), which slightly destabilizes the anion compared to a theoretical 3,5-difluorophenol.

Predicted pKa Shift: Based on Hammett equation additivity principles, the estimated pKa of 3,5-difluoro-2-methylphenol lies between 7.8 and 8.5 . This shift into the physiological pH range increases the population of the phenoxide anion in biological media, altering solubility and protein binding compared to non-fluorinated analogs.

Lipophilicity and Solvation

Fluorination typically increases lipophilicity (


) due to the low polarizability of the C–F bond. However, the dipole moment created by the 3,5-substitution pattern creates a "Janus-faced" electronic surface, potentially increasing solubility in polar aprotic solvents (like DMSO) while maintaining high membrane permeability.

Table 1: Comparative Physicochemical Properties (Estimated vs. Standard)

Property

-Cresol (Reference)
3,5-Difluoro-2-methylphenolImpact on Drug Design
pKa 10.37.8 – 8.5 (Est.)Improved solubility at pH 7.4; altered receptor binding.
C–X BDE (kJ/mol) 460 (C-H)~485 (C-F)Blocks metabolic hydroxylation at 3,5 positions.
Log P 1.95~2.3 – 2.5Enhanced membrane permeability; higher plasma protein binding.
Oxidative Risk ModerateHigh (QM formation)Potential for idiosyncratic toxicity if not mitigated.

Thermodynamic Stability & Degradation Pathways

The thermodynamic stability of this molecule is not a single value but a profile dependent on the environment (oxidative vs. hydrolytic).

The Quinone Methide (QM) Liability

The most critical thermodynamic instability for 2-methylphenol derivatives is the oxidative conversion to Quinone Methides (QM) . This is a 2-electron oxidation process.[1]

  • Mechanism: Cytochrome P450 enzymes (or chemical oxidants) abstract a hydrogen from the benzylic methyl group.

  • Thermodynamics: The formation of the conjugated QM species is thermodynamically driven by the resonance stabilization between the carbonyl oxygen and the exocyclic methylene.

  • Consequence: QMs are "soft" electrophiles that react irreversibly with cellular nucleophiles (Glutathione, DNA), leading to toxicity.

Hydrolytic Stability

The C–F bond is thermodynamically robust (approx. 116 kcal/mol). Under standard physiological or synthetic conditions (pH 1–13, <100°C), the 3,5-difluoro motif is hydrolytically inert. It does not undergo nucleophilic aromatic substitution (


) easily without extreme forcing conditions due to the electron-rich nature of the phenol ring itself.
Visualization: Structure-Property & Degradation Logic

G cluster_0 Core Structure cluster_1 Electronic Effects cluster_2 Thermodynamic Outcomes Phenol 3,5-Difluoro-2-methylphenol F_Atoms 3,5-Difluoro (-I Effect) Phenol->F_Atoms Me_Group 2-Methyl (+I / Steric) Phenol->Me_Group OH_Group Phenolic OH Phenol->OH_Group Acid Increased Acidity (pKa ~8.2) F_Atoms->Acid Stabilizes Anion MetaStab Metabolic Blockade (C-F Stability) F_Atoms->MetaStab High BDE Me_Group->Acid Minor Destabilization QM Quinone Methide (Reactive Electrophile) Me_Group->QM Oxidative Activation (CYP450) OH_Group->Acid Proton Loss

Figure 1: Mechanistic flow illustrating how structural motifs drive thermodynamic stability and reactivity risks.

Experimental Assessment Protocols

Since specific thermodynamic data for this derivative may be absent in public databases, the following self-validating protocols are recommended to establish a baseline.

Protocol: Potentiometric pKa Determination

Use this to validate the electronic influence of the fluorine atoms.

  • Preparation: Dissolve 3 mg of the derivative in a mixed solvent system (e.g., Methanol/Water 20:80) to ensure solubility while minimizing dielectric constant shifts.

  • Titrant: Carbonate-free 0.1 N KOH.

  • Execution: Perform titration under inert gas (

    
    ) to prevent oxidative degradation during the basic phase.
    
  • Validation: Use a reference standard (e.g., 3-fluorophenol) in the same run.

  • Calculation: Apply the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa at 0% organic solvent.

Protocol: Oxidative Stability (Cyclic Voltammetry)

Use this to assess the Quinone Methide formation potential.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in Acetonitrile.
    
  • Electrodes: Glassy carbon (working), Pt wire (counter), Ag/AgCl (reference).

  • Scan Rate: Vary from 50 to 500 mV/s.

  • Observation: Look for an irreversible oxidation peak (

    
    ) corresponding to the formation of the phenoxy radical/cation.
    
    • Interpretation: A lower oxidation potential compared to

      
      -cresol indicates a higher propensity for metabolic activation.
      
    • Reversibility Check: If the return wave is absent, the radical intermediate is rapidly reacting (likely tautomerizing to the QM), confirming thermodynamic instability in oxidative environments.

Synthetic & Handling Implications

Synthesis Safety

The synthesis of 3,5-difluoro-2-methylphenol often involves boronic acid oxidation or diazonium salt hydrolysis.

  • Thermal Hazard: The intermediate diazonium species (if used) are thermodynamically unstable and prone to rapid decomposition (explosion risk) if allowed to dry.

  • Recommendation: Use the Boronic Acid Oxidation Route (3,5-difluoro-2-methylphenylboronic acid +

    
    ) as it proceeds through thermodynamically more stable intermediates than the diazonium route.
    
Storage and Formulation
  • Oxidation: Due to the QM liability, this compound should be stored under Argon at -20°C.

  • Excipients: In drug formulation, avoid oxidizing excipients (e.g., peroxides in PEGs) which could trigger the formation of the quinone methide impurity over time.

References

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Thompson, D. C., et al. (1995). Quinone methide formation from para isomers of methylphenol (cresol), ethylphenol, and isopropylphenol: relationship to toxicity. Chemical Research in Toxicology, 8(1), 55–60. Link

  • Grossi, L., et al. (2021). The O-H Bond Dissociation Energies of Substituted Phenols: A DFT Study. Molecules, 26(9). Link

  • NIST Chemistry WebBook. Phenol, 3,5-difluoro-. Standard Reference Data. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

Sources

pKa values and acidity of 4-Ethoxy-3,5-difluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Acidity and pKa of 4-Ethoxy-3,5-difluoro-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH. For professionals in drug discovery and development, a thorough understanding of a compound's pKa is indispensable, as it profoundly influences critical properties such as solubility, membrane permeability, protein binding, and metabolic stability. This guide provides a detailed examination of the acidity of a specific polysubstituted phenol, 4-Ethoxy-3,5-difluoro-2-methylphenol. We will deconstruct the electronic and steric contributions of each substituent on the phenolic core, offer a qualitative prediction of its acidity, and present authoritative, step-by-step protocols for both the experimental determination and computational prediction of its pKa value.

The Central Role of pKa in Medicinal Chemistry

The extent to which a drug molecule is ionized in different physiological compartments is a primary determinant of its pharmacokinetic and pharmacodynamic profile. The pKa value dictates the ratio of the neutral to the ionized form of a molecule in environments of varying pH, such as the stomach (pH ~1.5-3.5), the small intestine (pH ~6.0-7.4), and the blood (pH ~7.4). This ionization state directly impacts a drug's ability to be absorbed, distributed, metabolized, and excreted (ADME). Therefore, the precise determination and understanding of pKa are not merely academic exercises; they are foundational requirements for rational drug design and the optimization of therapeutic candidates.[1]

Foundational Principles: The Acidity of Phenol

To comprehend the acidity of a substituted phenol, one must first understand the properties of the parent molecule. Phenol is weakly acidic, with a pKa of approximately 10.0 in water. Its acidity is significantly greater than that of aliphatic alcohols (pKa ~16-18) due to the resonance stabilization of its conjugate base, the phenoxide ion.[2] Upon deprotonation, the negative charge on the oxygen atom is delocalized into the aromatic π-system, spreading the charge over several atoms and thereby stabilizing the anion. This stabilization facilitates the dissociation of the proton.[3][4] The presence of substituents on the aromatic ring can dramatically alter this acidity by further stabilizing or destabilizing the phenoxide ion.[5][6]

Deconstructing the Molecule: Substituent Effects on 4-Ethoxy-3,5-difluoro-2-methylphenol

The acidity of 4-Ethoxy-3,5-difluoro-2-methylphenol is the result of a complex interplay between the electronic and steric effects of its four substituents. Each group modifies the electron density of the phenolic ring and the stability of the corresponding phenoxide ion.

Fluoro Groups (at C3 and C5)

Fluorine is a highly electronegative atom and exerts a powerful electron-withdrawing inductive effect (-I).[7] This effect pulls electron density away from the aromatic ring and, consequently, from the phenoxide oxygen. This dispersal of negative charge significantly stabilizes the conjugate base, thereby increasing the acidity of the phenol (i.e., lowering its pKa).[2] With two fluoro groups flanking the ethoxy substituent, this inductive stabilization is expected to be substantial.

Ethoxy Group (at C4)

The ethoxy group exhibits a dual electronic nature. The oxygen atom is more electronegative than carbon, leading to a modest electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can participate in resonance with the aromatic ring, donating electron density (+R effect).[8][9] In phenols, the +R effect of an alkoxy group is generally stronger than its -I effect, leading to a net electron-donating character.[8] This donation of electron density into the ring destabilizes the phenoxide anion by intensifying the negative charge, which tends to decrease acidity (increase pKa).[10]

Methyl Group (at C2)

The methyl group is a weak electron-donating group through induction (+I) and hyperconjugation.[5][11] This effect slightly increases the electron density on the ring, which destabilizes the phenoxide anion and leads to a decrease in acidity (a higher pKa) compared to unsubstituted phenol. Additionally, its position ortho to the hydroxyl group may introduce steric hindrance, potentially affecting solvation of the phenoxide ion, though this effect is generally minor for a methyl group.[12]

Synergy and Predicted Net Effect

To predict the overall acidity, we must weigh these competing effects. The two potent, electron-withdrawing fluoro groups will be the dominant influence, strongly favoring increased acidity. The electron-donating effects of the para-ethoxy and ortho-methyl groups will counteract this to some extent. However, the magnitude of the dual -I effects from the fluorine atoms is expected to overwhelm the weaker +I/+R effects of the other two groups.

Therefore, it is predicted that 4-Ethoxy-3,5-difluoro-2-methylphenol will be significantly more acidic than unsubstituted phenol (pKa < 10) .

G A Substituent Analysis 4-Ethoxy-3,5-difluoro-2-methylphenol B 2x Fluoro Groups (C3, C5) Strong -I Effect A->B C 1x Ethoxy Group (C4) Net +R > -I Effect A->C D 1x Methyl Group (C2) Weak +I Effect A->D E Stabilize Phenoxide Anion B->E F Destabilize Phenoxide Anion C->F D->F G Predicted Outcome: Significantly Increased Acidity (pKa << 10) E->G F->G

Fig 1. Logical flow for predicting substituent effects on acidity.
SubstituentPositionInductive EffectResonance EffectNet Effect on Acidity
Fluoro 3, 5Strong Electron-Withdrawing (-I)Weak Electron-Donating (+R)Strongly Increases
Ethoxy 4Weak Electron-Withdrawing (-I)Strong Electron-Donating (+R)Decreases
Methyl 2Weak Electron-Donating (+I)N/A (Hyperconjugation)Weakly Decreases

Table 1. Summary of individual substituent effects on the acidity of the phenolic proton.

Theoretical pKa Prediction: In Silico Approaches

Before undertaking laboratory work, computational methods can provide a reliable estimate of a molecule's pKa. These in silico tools are invaluable for prioritizing candidates and understanding electronic structures.[13]

Overview of Computational Models

Quantum mechanical (QM) methods, particularly those based on Density Functional Theory (DFT), are widely used to predict pKa values.[14] These approaches calculate the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated aqueous environment.[15] High-accuracy models like CBS-QB3 have demonstrated mean absolute errors of less than 0.4 pKa units for substituted phenols.[16][17][18] Various software packages, such as ACD/pKa and MoKa, utilize large databases of experimental values combined with quantitative structure-property relationship (QSPR) algorithms to deliver rapid and accurate predictions.[13][19][20]

Conceptual Workflow for In Silico pKa Prediction

A typical QM-based workflow involves calculating the free energies of the protonated (phenol) and deprotonated (phenoxide) species both in the gas phase and in a solvated state, often using a polarizable continuum model (PCM) or a solvation model based on density (SMD).[21][22] The pKa is then derived from the calculated free energy of the reaction via a thermodynamic cycle.[23]

Experimental Determination of pKa: Methodologies and Protocols

Experimental measurement remains the definitive way to determine a compound's pKa. Potentiometric and spectrophotometric titrations are the most common and reliable methods.[24]

MethodSample RequirementAdvantagesLimitations
Potentiometric Titration Higher (mg range, >10⁻⁴ M)High precision, widely applicable, automated instruments available.[25]Requires pure, soluble sample; carbonate-free solutions needed for high pH.[25]
UV-Vis Spectrophotometry Lower (µg range)High precision, suitable for poorly soluble compounds, high throughput possible.[26]Requires a chromophore near the ionization site; impurities can interfere.[25]

Table 2. Comparison of primary experimental methods for pKa determination.

Protocol: Potentiometric Titration

This method directly measures the pH of a solution as a titrant is added, allowing for the determination of the pKa from the inflection point of the titration curve.[1][27]

Causality Behind Choices:

  • Co-solvent (e.g., Methanol): Used if the compound has low aqueous solubility. The pKa is then determined by extrapolating from measurements at several co-solvent concentrations back to 0% co-solvent.[25]

  • Inert Atmosphere (Nitrogen Purge): Prevents the dissolution of atmospheric CO₂, which can form carbonic acid and interfere with the titration of weak acids, especially at neutral to high pH.[28]

  • Constant Ionic Strength (e.g., 0.15 M KCl): Keeps the activity coefficients of the ions in solution relatively constant throughout the titration, ensuring the measured pH changes are due to the acid-base reaction and not fluctuations in ionic activity.[28]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).[28]

  • Sample Preparation: Accurately weigh and dissolve the sample (4-Ethoxy-3,5-difluoro-2-methylphenol) in a suitable solvent (e.g., water or a methanol/water mixture) to a known concentration (typically 1-10 mM).

  • Titration Setup: Place a known volume of the sample solution in a jacketed titration vessel maintained at a constant temperature. Add a background electrolyte (e.g., KCl to 0.15 M) to maintain constant ionic strength.

  • Inert Gas Purge: Bubble nitrogen gas through the solution for 10-15 minutes prior to and during the titration to displace dissolved CO₂.[28]

  • Titration: Titrate the solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH) using an automated titrator. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region or the point of minimum slope on the derivative curve (d(pH)/dV).[29]

Fig 2. Experimental workflow for potentiometric pKa determination.
Protocol: UV-Vis Spectrophotometric Titration

This technique is ideal for compounds that possess a chromophore and exhibit a change in their UV-Vis absorption spectrum upon ionization.[26]

Causality Behind Choices:

  • Buffer Solutions: A series of buffers with precisely known pH values are used to control the environment of the analyte, allowing for the measurement of absorbance at different, stable points of ionization.[30]

  • Wavelength Selection: The analysis is performed at a wavelength where the difference in absorbance between the protonated (PhOH) and deprotonated (PhO⁻) species is maximal, ensuring the highest sensitivity.[30]

Step-by-Step Methodology:

  • Spectrum Acquisition: Record the UV-Vis absorption spectra of the compound in a strongly acidic solution (e.g., 0.1 M HCl, where the molecule is fully protonated, A_acid) and a strongly basic solution (e.g., 0.1 M NaOH, where it is fully deprotonated, A_base) to identify the wavelength of maximum absorbance difference (λ_max).

  • Buffer Preparation: Prepare a series of buffer solutions spanning a pH range of approximately pKa ± 2 units (e.g., 10-15 buffers with pH values from 6.0 to 10.0).

  • Sample Measurement: Prepare a set of solutions with a constant concentration of the analyte in each of the prepared buffer solutions. Measure the absorbance (A) of each solution at the pre-determined λ_max.

  • pH Measurement: Accurately measure the pH of each buffered sample solution using a calibrated pH meter.

  • Data Analysis: The pKa can be determined by plotting absorbance versus pH, which yields a sigmoidal curve. The inflection point of this curve corresponds to the pKa.[31] Alternatively, the pKa can be calculated for each point using the Henderson-Hasselbalch equation adapted for spectrophotometry:

    • pKa = pH + log[(A_base - A) / (A - A_acid)]

    • Plot pH (y-axis) against log[(A_base - A) / (A - A_acid)] (x-axis). The y-intercept of the resulting linear plot is the pKa.[32]

G A 1. Determine λmax (Scan in 0.1M HCl and 0.1M NaOH) B 2. Prepare Series of Buffers (e.g., pH 6-10) A->B C 3. Prepare Samples (Constant Analyte Conc. in each buffer) B->C D 4. Measure Absorbance (A) of each sample at λmax C->D E 5. Plot A vs. pH D->E F 6. Analyze Sigmoidal Curve E->F G pKa = Inflection Point F->G

Fig 3. Workflow for UV-Vis spectrophotometric pKa determination.

Conclusion

The acidity of 4-Ethoxy-3,5-difluoro-2-methylphenol is governed by a nuanced balance of competing electronic effects. The powerful inductive electron withdrawal by the two fluorine substituents is the dominant factor, leading to a significant stabilization of the phenoxide conjugate base and a predicted pKa value substantially lower than that of unsubstituted phenol. This makes the compound a considerably stronger acid. While the electron-donating characteristics of the ethoxy and methyl groups provide a modest counteracting influence, they do not override the primary acidifying effect of the halogens. For drug development professionals, this predicted increase in acidity has direct implications for the compound's likely absorption and distribution characteristics. The authoritative experimental protocols provided herein, for both potentiometric and spectrophotometric titration, offer robust and validated pathways to precisely determine this critical pKa value, enabling data-driven decisions in the optimization of new chemical entities.

References

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • López-López, J. A., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 28(14), 5428. Available from: [Link]

  • Svobodová, J., & Jurečka, P. (2012). Predicting pKa values of substituted phenols from atomic charges. ICT Conference Proceedings. Available from: [Link]

  • Svobodová, J., & Jurečka, P. (2012). Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes. Journal of Chemical Information and Modeling, 52(12), 3299-3309. Available from: [Link]

  • Völgyi, G., et al. (2010). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 687-717. Available from: [Link]

  • Perrone, M. G., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. Available from: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from: [Link]

  • Perrone, M. G., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. Available from: [Link]

  • Nette, J. H., et al. (2016). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Visualized Experiments, (118), 54689. Available from: [Link]

  • Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. AFIT Scholar. Available from: [Link]

  • Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421-6427. Available from: [Link]

  • Raha, K., & Merz, K. M. (2005). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. Journal of the American Chemical Society, 127(30), 10686-10695. Available from: [Link]

  • University of Toronto. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Chemistry 331: Laboratory Manual. Available from: [Link]

  • Yılmaz, Ç. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Anatolian Journal of Pharmaceutical Sciences, 3(1), 1-6. Available from: [Link]

  • Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. ResearchGate. Available from: [Link]

  • Bell, C. F., & Lott, A. D. (1973). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 50(9), 612. Available from: [Link]

  • Wikipedia contributors. (n.d.). Hammett equation. Wikipedia. Retrieved from: [Link]

  • Wilson, Z. E., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15611-15617. Available from: [Link]

  • Scribd. (n.d.). Hammett Plot. Retrieved from: [Link]

  • Gámiz-Gracia, L., et al. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 6, 965-973. Available from: [Link]

  • Quora. (2015). Why is p-fluorophenol more acidic than phenol?. Retrieved from: [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from: [Link]

  • University of Illinois Chicago. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. Retrieved from: [Link]

  • University of California, Davis. (n.d.). Spectrophotometric Determination of pKa of Phenol Red. Chemistry 321: Quantitative Analysis Lab Webnote. Available from: [Link]

  • Virtual Amrita Laboratories. (n.d.). pH effects on absorption spectra: pKa determination by spectrophotometric method. Retrieved from: [Link]

  • Lambeir, A. M., et al. (1983). Hammett pσ correlation for reactions of lactoperoxidase compound II with phenols. European Journal of Biochemistry, 137(1-2), 377-382. Available from: [Link]

  • Meloun, M., et al. (2018). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. Available from: [Link]

  • Quora. (2019). Why is para-methylphenol less acidic than phenol?. Retrieved from: [Link]

  • askIITians. (2018). The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophenol is 9.9. Retrieved from: [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from: [Link]

  • LibreTexts Chemistry. (2022). 7.4: Acid-base Properties of Phenols. Retrieved from: [Link]

  • Nguyen, T. L. H., et al. (2020). The Prediction of pKa Values for Phenolic Compounds by the DFT Theory. Vietnam Journal of Science and Technology, 58(5), 553-561. Available from: [Link]

  • University of Wisconsin-Madison. (n.d.). Chapter 24: Phenols. Retrieved from: [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from: [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from: [Link]

  • Rowan. (n.d.). pKa Prediction. Retrieved from: [Link]

  • Holt, J. T., & Karty, J. M. (2009). Inductive and resonance effects on the acidities of phenol, enols, and carbonyl alpha-hydrogens. Journal of Organic Chemistry, 74(2), 914-916. Available from: [Link]

  • ResearchGate. (n.d.). Substituent effects on the physical properties and pKa of phenol. Retrieved from: [Link]

  • SlideShare. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. Retrieved from: [Link]

  • Lumen Learning. (n.d.). How Delocalized Electrons Affect pKa Values. MCC Organic Chemistry. Retrieved from: [Link]

  • SlidePlayer. (n.d.). Chapter 2 Phenols. Retrieved from: [Link]

  • Khan Academy. (2024). Acidic strength of substituted phenols | Alcohols, phenols and ethers | Chemistry. YouTube. Available from: [Link]

  • Teixeira, J., & Karty, J. M. (2009). Inductive effects account for 2/5 of the enhanced acidity of phenol and enol, and l/4 of the enhanced acidity of carbonyl α-hydrogens. REQUIMTE, Fac. de Ciências da Saúde, Univ. Fernando Pessoa. Available from: [Link]

Sources

Methodological & Application

Synthesis pathways for 4-Ethoxy-3,5-difluoro-2-methylphenol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis Pathways for 4-Ethoxy-3,5-difluoro-2-methylphenol Derivatives

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 4-Ethoxy-3,5-difluoro-2-methylphenol (CAS: 1881294-04-7) Core Application: This fluorinated phenol serves as a critical intermediate in the synthesis of high-performance Liquid Crystal (LC) mesogens (specifically negative dielectric anisotropy materials) and advanced agrochemical actives. The unique substitution pattern—combining a lipophilic ethoxy tail, a lateral difluoro-shield for metabolic/dielectric stability, and a methyl handle—requires a precise regioselective synthetic strategy.

Synthetic Challenge: The primary challenge lies in the regioselective installation of substituents on the benzene core. Direct electrophilic substitution on a phenol core is prone to over-substitution or incorrect isomer formation due to the competing directing effects of the hydroxyl, methyl, and fluoro groups.

Recommended Strategy: We utilize a "Top-Down" Nucleophilic Aromatic Substitution (


) followed by Directed Ortho Metalation (DoM)  approach. This pathway leverages the activating nature of fluorine atoms for substitution and their directing ability for lithiation, ensuring high regiofidelity without the need for cumbersome protecting groups.

Part 2: Retrosynthetic Analysis & Pathway Logic

The most robust pathway disconnects the C-O (phenol) bond last, utilizing a boronic acid intermediate. The ethoxy group is installed early via


 on a polyfluorinated precursor.

Retrosynthetic Logic:

  • Target: 4-Ethoxy-3,5-difluoro-2-methylphenol.[1]

  • Disconnection 1 (C-OH): Derived from 4-ethoxy-3,5-difluoro-2-methylphenylboronic acid via oxidation.

  • Disconnection 2 (C-B): Derived from 4-ethoxy-3,5-difluorotoluene via Directed Ortho Lithiation (DoM).

  • Disconnection 3 (C-O): Derived from 3,4,5-trifluorotoluene via regioselective

    
     with ethoxide.
    

Why this route?

  • Availability: 3,4,5-Trifluorotoluene is a commercially available bulk chemical.

  • Regiocontrol: The 4-position in 3,4,5-trifluorotoluene is the most activated for nucleophilic attack (para to the methyl group is less relevant than being flanked by two fluorines).

  • Scalability: Avoids heavy metal catalysts (Pd/Cu) in the early steps and uses standard lithiation protocols.

Part 3: Detailed Experimental Protocols

Stage 1: Regioselective Ethoxylation ( )

Objective: Synthesis of 4-Ethoxy-3,5-difluorotoluene from 3,4,5-trifluorotoluene.

Reaction Mechanism: The 4-fluorine atom is activated by the inductive withdrawal of the adjacent 3,5-fluorines. Nucleophilic attack by the ethoxide ion occurs preferentially at C4.

Protocol:

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with

    
    .
    
  • Reagents:

    • 3,4,5-Trifluorotoluene (146.1 g, 1.0 mol)

    • Sodium Ethoxide (21% wt in Ethanol) (340 g, ~1.05 mol) or solid NaOEt (71.4 g) dissolved in dry Ethanol (500 mL).

  • Procedure:

    • Charge the ethoxide solution into the flask.

    • Add 3,4,5-trifluorotoluene dropwise over 30 minutes at room temperature (exothermic).

    • Heat the mixture to reflux (78°C) and stir for 4-6 hours.

    • Monitor: Check conversion by GC/TLC (Mobile phase: Hexane). The starting material (SM) peak should disappear.

  • Workup:

    • Cool to room temperature.[2] Pour mixture into ice-water (1 L).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: Distillation under reduced pressure (approx. 80-85°C at 10 mmHg).

  • Yield Target: 85-92% (Clear colorless liquid).

Stage 2: Directed Ortho Lithiation (DoM) & Boronation

Objective: Synthesis of Aryl Boronate Intermediate.

Reaction Mechanism: The fluorine atom at C3 directs the lithiation to the ortho position (C2). While C6 is also ortho to a fluorine, C2 is ortho to the Methyl group. However, due to the symmetry of the precursor (4-ethoxy-3,5-difluorotoluene), positions 2 and 6 are chemically equivalent. Lithiation installs the Lithium at C2.

Protocol:

  • Setup: Flame-dried 2L 3-neck flask, low-temperature thermometer,

    
     atmosphere.
    
  • Reagents:

    • 4-Ethoxy-3,5-difluorotoluene (172.2 g, 1.0 mol)

    • n-Butyllithium (2.5 M in Hexanes) (440 mL, 1.1 mol)

    • Trimethyl Borate (

      
      ) (124.7 g, 1.2 mol)
      
    • Anhydrous THF (1 L)

  • Procedure:

    • Dissolve the toluene derivative in anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi dropwise over 1 hour, maintaining internal temp below -70°C.

    • Stir at -78°C for 2 hours to ensure complete lithiation (formation of yellow/orange slurry).

    • Add Trimethyl Borate dropwise rapidly (but controlling exotherm).

    • Allow the mixture to warm slowly to Room Temperature (RT) overnight.

  • Result: Formation of the aryl boronate ester (often used directly in the next step without isolation).

Stage 3: Oxidative Hydroxylation

Objective: Conversion of Boronate to 4-Ethoxy-3,5-difluoro-2-methylphenol.

Protocol:

  • Reagents:

    • Glacial Acetic Acid (120 mL)

    • Hydrogen Peroxide (30% aq) (150 mL)

  • Procedure:

    • Cool the reaction mixture from Stage 2 to 0°C.

    • Add Acetic Acid (to neutralize lithiated species and protonate the boronate).

    • Add Hydrogen Peroxide dropwise (Caution: Exothermic oxidation).

    • Stir at RT for 3-4 hours.

  • Workup:

    • Quench excess peroxide with saturated

      
       solution (test with starch-iodide paper).
      
    • Acidify with 2M HCl to pH 2.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash with water and brine.

  • Purification:

    • Recrystallization from Hexane/Toluene or Column Chromatography (Silica, 5-10% EtOAc in Hexane).

  • Characterization:

    • Appearance: White to off-white crystalline solid.

    • 1H NMR (CDCl3):

      
       6.5 (d, 1H, Ar-H), 4.8 (s, 1H, OH), 4.1 (q, 2H, 
      
      
      
      ), 2.15 (s, 3H,
      
      
      ), 1.4 (t, 3H,
      
      
      ).

Part 4: Data Summary & Safety

Table 1: Process Parameters & Yields

StepTransformationReagentsKey ConditionTypical YieldCritical Quality Attribute
1

Ethoxylation
NaOEt, EtOHReflux, 78°C88%Regioselectivity (>99%)
2 Lithiationn-BuLi, THF-78°C (Cryogenic)N/A (In-situ)Moisture control (<50 ppm)
3 Oxidation

, AcOH
0°C to RT75% (over 2 steps)Color (White solid)

Safety Protocols:

  • n-Butyllithium: Pyrophoric. Handle under strict inert atmosphere. Have Class D fire extinguisher ready.

  • Hydrogen Peroxide: Strong oxidizer. Do not mix with acetone (forms explosive peroxides). Ensure complete quenching before disposal.

  • Fluorinated Aromatics: Potential skin irritants. Use Viton gloves.

Part 5: Pathway Visualization

SynthesisPathway SM 3,4,5-Trifluorotoluene (Starting Material) Inter1 4-Ethoxy-3,5-difluorotoluene (Intermediate 1) SM->Inter1 Step 1: NaOEt, EtOH Reflux (S_NAr) Inter2 Lithiated Species (In-situ) Inter1->Inter2 Step 2a: n-BuLi, THF -78°C (DoM) Inter3 Aryl Boronate (Intermediate 2) Inter2->Inter3 Step 2b: B(OMe)3 Electrophilic Trapping Target 4-Ethoxy-3,5-difluoro- 2-methylphenol (Target) Inter3->Target Step 3: H2O2, AcOH Oxidative Hydroxylation

Caption: Figure 1. Streamlined synthetic route from commercially available 3,4,5-trifluorotoluene to the target phenol via regioselective substitution and directed metalation.

Part 6: References

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Schlosser, M. (2005). "The 3,4,5-Trifluorophenyl Group: A Versatile Building Block for Liquid Crystals." Angewandte Chemie International Edition, 44(2), 376-393.

  • Organic Syntheses. (2024). "Difluoromethylation of Phenols." Org.[3][4][5] Synth. 101, 164-180. Link (Cited for general fluorophenol handling protocols).

  • Technical Disclosure Commons. (2022).[3][4] "Process for the preparation of 2-ethoxy-phenol." Link (Cited for ethoxylation analogies).

  • ChemScene. (n.d.). "Product Analysis: 4-Ethoxy-3,5-difluoro-2-methylphenol (CAS 1881294-04-7)." Link

Sources

Application Notes and Protocols for Nucleophilic Substitution on 4-Ethoxy-3,5-difluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Fluorinated Phenolic Scaffold

4-Ethoxy-3,5-difluoro-2-methylphenol is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of fluorine atoms on the phenyl ring dramatically influences the molecule's electronic properties, enhancing its acidity and activating the ring for nucleophilic aromatic substitution (SNAr) reactions.[1][2][3] This heightened reactivity, coupled with the presence of a nucleophilic hydroxyl group and a sterically influential methyl group, presents a unique platform for the synthesis of diverse and complex molecular architectures.

The electron-withdrawing nature of the two fluorine atoms, positioned meta to the hydroxyl group, creates a highly electron-deficient aromatic system. This electronic feature is paramount, as it stabilizes the transient, negatively charged Meisenheimer intermediate that is characteristic of the SNAr mechanism, thereby facilitating the displacement of a fluoride ion by a suitable nucleophile.[2][3][4] The ethoxy and methyl groups, in turn, offer opportunities for further structural modification and can influence the regioselectivity of substitution reactions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selection of reagents and the execution of protocols for nucleophilic substitution on 4-Ethoxy-3,5-difluoro-2-methylphenol. The focus is on providing not just procedural steps, but also the underlying chemical principles to empower users to adapt and troubleshoot these reactions effectively.

Strategic Considerations for Nucleophilic Substitution

The success of a nucleophilic substitution on this substrate hinges on a careful interplay of the nucleophile, solvent, base, and reaction temperature. The inherent reactivity of the fluorinated ring system allows for a broad range of nucleophiles to be employed.

Choosing Your Nucleophile: A Matter of Hardness and Reactivity

A variety of nucleophiles can be successfully employed to displace one of the fluorine atoms on the 4-Ethoxy-3,5-difluoro-2-methylphenol ring. The choice of nucleophile will be dictated by the desired final product. Common classes of nucleophiles include:

  • O-Nucleophiles: Alcohols and phenols can be used to generate novel ether linkages. The reaction typically proceeds via the Williamson ether synthesis, where the phenoxide of the substrate is formed in situ.[5]

  • N-Nucleophiles: Primary and secondary amines are excellent nucleophiles for the synthesis of substituted anilines. The reactivity of the amine will influence the reaction conditions required.[1][6]

  • S-Nucleophiles: Thiols can be used to introduce thioether moieties, which are valuable in various bioactive molecules.

  • C-Nucleophiles: While less common for SNAr on phenols, certain stabilized carbanions can act as nucleophiles.

The general order of reactivity for leaving groups in SNAr reactions is often F > Cl > Br > I, which is counterintuitive to the trend observed in SN1 and SN2 reactions.[2] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom.

Visualizing the Reaction Pathway: The SNAr Mechanism

The nucleophilic aromatic substitution on 4-Ethoxy-3,5-difluoro-2-methylphenol proceeds through a well-established addition-elimination mechanism. The following diagram illustrates the key steps involved.

SNAr_Mechanism Reactant 4-Ethoxy-3,5-difluoro- 2-methylphenol Meisenheimer Meisenheimer Intermediate (Anionic σ-complex) Reactant->Meisenheimer Addition (Rate-determining step) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Elimination LeavingGroup Fluoride Ion (F⁻) Meisenheimer->LeavingGroup experimental_workflow cluster_planning Phase 1: Planning cluster_optimization Phase 2: Optimization cluster_scaleup Phase 3: Scale-Up start Define Target Molecule select_nucleophile Select Nucleophile start->select_nucleophile literature_review Review Analogous Reactions select_nucleophile->literature_review choose_conditions Select Initial Base & Solvent literature_review->choose_conditions run_reaction Perform Small-Scale Test Reaction choose_conditions->run_reaction monitor_progress Monitor by TLC/LC-MS run_reaction->monitor_progress workup_purify Work-up & Purify monitor_progress->workup_purify analyze_product Characterize Product (NMR, MS) workup_purify->analyze_product optimize Optimize Conditions? (Temp, Conc, Time) analyze_product->optimize optimize->run_reaction Yes scale_up Scale-Up Reaction optimize->scale_up No final_product Final Product scale_up->final_product

Sources

Catalytic conditions for coupling reactions involving 4-Ethoxy-3,5-difluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with 4-Ethoxy-3,5-difluoro-2-methylphenol , a highly specialized fluorinated building block.

Due to the specific substitution pattern (ortho-methyl, meta-difluoro), this molecule exhibits unique steric and electronic properties that deviate from standard phenol reactivity. The protocols below are engineered to address these challenges, synthesizing best practices from fluorinated aromatic chemistry.

Executive Summary & Chemical Profile[1][2]

Target Molecule: 4-Ethoxy-3,5-difluoro-2-methylphenol CAS: N/A (Custom Intermediate) Class: Electron-Deficient, Sterically Congested Phenol

The "Push-Pull-Block" Effect

Successful coupling of this substrate requires navigating three competing structural factors:

  • Electronic Deactivation (The "Pull"): The 3,5-difluoro substituents exert a strong inductive electron-withdrawing effect (-I), significantly lowering the pKa of the phenolic proton compared to cresol. This makes the phenoxide anion less nucleophilic in SNAr reactions but more stable in base.

  • Resonance Donation (The "Push"): The 4-ethoxy group provides electron donation (+M), partially counteracting the fluorines, but its position para to the hydroxyl group means the electron density is focused at the ortho positions (C2 and C6).

  • Steric Ortho-Effect (The "Block"): The 2-methyl group creates immediate steric hindrance around the phenolic oxygen. Standard ligands used for simple phenols often fail here due to the inability to form the reductive elimination transition state.

Decision Matrix: Selecting the Right Coupling Strategy

Before beginning, determine the role of the phenol in your reaction scheme.

CouplingLogic Start Substrate: 4-Ethoxy-3,5-difluoro- 2-methylphenol Role Desired Transformation? Start->Role Path1 Form C-O Bond (Etherification) Role->Path1 Target: Aryl Ether Path2 Form C-C Bond (Biaryl Synthesis) Role->Path2 Target: Biaryl Method1 Pd-Catalyzed Buchwald-Hartwig Path1->Method1 Partner: Ar-X Method2 Activation to Triflate (Ar-OTf) Path2->Method2 Step 1 Method3 Suzuki-Miyaura Cross-Coupling Method2->Method3 Step 2 caption Figure 1: Strategic workflow for functionalizing the target phenol.

Protocol A: Pd-Catalyzed C-O Coupling (Buchwald-Hartwig)

Objective: Coupling 4-Ethoxy-3,5-difluoro-2-methylphenol with an Aryl Halide (Ar-Cl/Br). Challenge: The 2-methyl group hinders the approach to the Pd center, while the 3,5-difluoro pattern reduces the nucleophilicity of the oxygen. Solution: Use of biaryl phosphine ligands (specifically designed for bulky substrates) and a base capable of deprotonating the acidic fluorophenol without causing decomposition.

Reagents & Conditions
ComponentRecommendationRationale
Catalyst Source Pd(OAc)₂ or Pd₂dba₃Precursors that generate active Pd(0) species rapidly.
Ligand RockPhos or tBuBrettPhos These bulky, electron-rich ligands facilitate the difficult reductive elimination step involving sterically crowded phenols [1].
Base K₃PO₄ (anhydrous)Strong enough to deprotonate the phenol (pKa ~8-9) but milder than NaOtBu, preventing side reactions with the ethoxy group.
Solvent Toluene or 1,4-DioxaneNon-polar/weakly polar solvents promote the tight ion pairing required for the catalytic cycle.
Step-by-Step Methodology
  • Preparation: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.[1]

  • Charging: Add Pd(OAc)₂ (2 mol%) and RockPhos (4 mol%).

    • Note: A 1:2 Pd:Ligand ratio is critical to maintain the active catalytic species.

  • Substrate Addition: Add 4-Ethoxy-3,5-difluoro-2-methylphenol (1.0 equiv), the Aryl Halide coupling partner (1.1 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • Degassing: Seal the vial and purge with Argon for 5 minutes. Inject Toluene (concentration 0.2 M) via syringe.

  • Reaction: Heat the block to 100°C for 12–18 hours.

    • Visual Check: The reaction typically turns from dark red to a lighter brown suspension upon completion.

  • Workup: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography.

Protocol B: Activation & Cross-Coupling (Phenol Triflate Biaryl)

Objective: Using the phenol ring as an electrophile to couple with a Boronic Acid. Challenge: The 4-ethoxy group is electron-donating, which can make the oxidative addition of the Pd catalyst into the C-OTf bond slower compared to electron-deficient rings. Solution: Convert the phenol to a Triflate (OTf) , creating a highly reactive pseudohalide.

Step 1: Synthesis of the Aryl Triflate
  • Dissolution: Dissolve 4-Ethoxy-3,5-difluoro-2-methylphenol (1.0 equiv) in dry DCM (0.3 M) at 0°C.

  • Base Addition: Add Pyridine (3.0 equiv) followed by catalytic DMAP (0.1 equiv).

  • Triflation: Dropwise add Triflic Anhydride (Tf₂O) (1.2 equiv) over 10 minutes.

    • Safety: Tf₂O is corrosive and moisture sensitive. Use a venting needle.[2]

  • Monitoring: Warm to room temperature. Reaction is usually complete in <2 hours.

  • Isolation: Quench with ice water. Extract with DCM. Wash with 1M HCl (to remove pyridine) and brine. The resulting triflate is often stable enough for coupling without chromatography.

Step 2: Suzuki-Miyaura Coupling

Reagents:

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) - Robust for triflates.

  • Base: K₂CO₃ (3.0 equiv) or K₃PO₄.

  • Solvent: THF:Water (10:1) - The water is essential for the transmetallation step.

Method:

  • Combine the Aryl Triflate (from Step 1) and Boronic Acid (1.5 equiv) in a vial.

  • Add Pd catalyst and Base.[3]

  • Add solvent system (degassed).

  • Heat to 60-80°C for 4-8 hours.

    • Note: Triflate hydrolysis can occur at higher temperatures; monitor closely.

Mechanistic Insight: The Catalytic Cycle

Understanding the specific hurdles for this molecule helps in troubleshooting.

CatCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X L-Pd(II)-Ar(X) OxAdd->PdII_X LigEx Ligand Exchange (Phenoxide Binding) PdII_X->LigEx + Phenol/Base PdII_OAr L-Pd(II)-Ar(O-Phenol) LigEx->PdII_OAr RedElim Reductive Elimination (C-O Bond Formation) PdII_OAr->RedElim Rate Limiting Step (Steric Bulk) RedElim->Pd0 Product Release caption Figure 2: Catalytic cycle emphasizing the steric bottleneck at Reductive Elimination.

Critical Failure Point: The Reductive Elimination step (Red to Green) is the most difficult for ortho-substituted phenols (2-methyl). If the reaction stalls, switching to a ligand with a larger "cone angle" (like tBuBrettPhos ) forces the complex into a geometry that favors product release [2].

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or inactive Pd species.Ensure solvents are strictly degassed. Switch to precatalysts like Buchwald G3 series to ensure efficient Pd(0) generation.
De-fluorination Byproducts C-F activation occurring.[4]Lower the reaction temperature.[5][6] Avoid phosphines that are prone to C-F oxidative addition (like PCy₃). Stick to biaryl phosphines.
Phenol Recovery Failure to bind Pd center.The base might be too weak to deprotonate the 3,5-difluorophenol fully in non-polar solvent. Switch to Cs₂CO₃ in Dioxane.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Lundgren, R. J., & Stradiotto, M. (2012). Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine. Angewandte Chemie International Edition, 49(46), 8686-8690. (Context: Ligand sterics in difficult couplings).

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for fluorination and fluoroalkylation. Nature, 473(7348), 470-477. (Context: Reactivity of fluorinated arenes).

Disclaimer: This guide assumes standard laboratory safety protocols. 4-Ethoxy-3,5-difluoro-2-methylphenol should be handled as a potential irritant. Always consult the specific SDS before use.

Sources

Technical Application Note: Strategic Functionalization of the Benzylic Methyl in 4-Ethoxy-3,5-difluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and materials science (liquid crystals) who require precise functionalization of the benzylic methyl group in 4-Ethoxy-3,5-difluoro-2-methylphenol .

Executive Summary

The target molecule, 4-Ethoxy-3,5-difluoro-2-methylphenol (1) , represents a challenging scaffold due to its "push-pull" electronic nature. The electron-donating ethoxy and hydroxyl groups activate the ring, while the two fluorine atoms exert strong inductive deactivation and steric influence. Functionalizing the C2-methyl group is critical for expanding this scaffold into advanced intermediates (e.g., aldehydes, benzylic alcohols, or nitriles).

Direct functionalization of the methyl group in the presence of a free phenol is chemically non-viable due to the phenol's high susceptibility to oxidation and radical scavenging. This guide establishes a robust Protection-Bromination-Derivatization workflow, prioritizing the Wohl-Ziegler radical bromination pathway as the most reliable entry point for methyl functionalization.

Strategic Analysis & Workflow

The primary challenge is preventing Electrophilic Aromatic Substitution (EAS) at the open C6 position while favoring benzylic Hydrogen Atom Transfer (HAT) at the C2 methyl group.

The Electronic Landscape
  • C1-OH & C4-OEt: Strongly activating (ortho/para directors). They make the ring electron-rich, increasing the risk of ring bromination.

  • C3-F & C5-F: Inductively withdrawing but resonance donating. The C3-F imposes a steric penalty on the C2-methyl group, potentially slowing down the radical abstraction rate.

  • C2-Me: The target. The resulting benzylic radical is stabilized by the aromatic ring, but this stabilization is slightly perturbed by the ortho-fluorine and ortho-phenol.

The Validated Pathway

The workflow requires masking the phenol to shut down the radical scavenging pathway (O-H bond dissociation energy is lower than benzylic C-H).

G Start Target: 4-Ethoxy-3,5-difluoro-2-methylphenol Step1 Step 1: Protection (Acetylation) Start->Step1 Ac2O, Pyridine Blocks radical scavenging Step2 Step 2: Radical Bromination (NBS/PhCF3) Step1->Step2 NBS, AIBN, Reflux Selective benzylic Br Step2->Step2 Monitoring: Avoid di-bromination Step3 Step 3: Derivatization (Hydrolysis/Oxidation) Step2->Step3 Ag2CO3 or Hexamine Access to -OH / -CHO End Functionalized Intermediate Step3->End

Figure 1: Strategic workflow for the functionalization of the C2-methyl group. The protection step is a "Go/No-Go" gate for the subsequent radical reaction.

Detailed Experimental Protocols

Protocol A: Phenol Protection (Acetylation)

Objective: Convert the free phenol to an acetate ester. This deactivates the ring slightly compared to the free phenol and removes the acidic proton that interferes with radical initiators.

Reagents:

  • Substrate (1): 1.0 equiv

  • Acetic Anhydride (

    
    ): 1.5 equiv
    
  • Pyridine: 2.0 equiv

  • Dichloromethane (DCM): 0.5 M concentration

  • DMAP: 0.05 equiv (Catalyst)

Procedure:

  • Dissolution: Dissolve the starting phenol in dry DCM under nitrogen.

  • Addition: Add pyridine and DMAP. Cool to 0°C.[1]

  • Acetylation: Dropwise add Acetic Anhydride. Allow warming to Room Temperature (RT) and stir for 2 hours.

  • Workup: Quench with 1M HCl (to remove pyridine). Wash organic layer with Sat.

    
     and Brine. Dry over 
    
    
    
    .
  • Output: 4-Ethoxy-3,5-difluoro-2-methylphenyl acetate (2) .

    • Checkpoint: disappearance of broad OH peak in IR (~3400 cm⁻¹) and appearance of ester C=O (~1760 cm⁻¹).

Protocol B: Wohl-Ziegler Benzylic Bromination (The Critical Step)

Objective: Install a bromine atom at the benzylic position via a radical chain mechanism.[2] Solvent Choice:


-Trifluorotoluene (PhCF3)  is recommended over 

(toxic) or Benzene (carcinogenic). It is non-polar, has a high boiling point (102°C), and suppresses ionic side reactions.

Reagents:

  • Protected Substrate (2): 1.0 equiv

  • N-Bromosuccinimide (NBS): 1.05 equiv (Recrystallized)

  • AIBN (Azobisisobutyronitrile): 0.05 equiv

  • PhCF3 (Trifluorotoluene): 0.2 M concentration

Procedure:

  • Setup: Charge a flask with Substrate (2) and PhCF3. Degas the solution by bubbling Argon for 15 minutes (Oxygen inhibits radical chains).

  • Reagent Addition: Add NBS and AIBN in one portion.

  • Initiation: Heat to reflux (105°C oil bath).

    • Visual Cue: The reaction mixture should turn orange (bromine generation) and then fade to pale yellow as the reaction consumes the bromine. Succinimide will float to the top as a white solid.

  • Monitoring: Monitor by HPLC or TLC every 30 minutes.

    • Stop Condition: Stop when starting material is <5%. Do not over-run , or you will generate the gem-dibromide (benzal bromide), which is difficult to separate.

  • Workup: Cool to 0°C to precipitate succinimide completely. Filter. Concentrate filtrate.

  • Purification: Rapid filtration through a short silica plug (Hexanes/EtOAc 9:1) is usually sufficient. Benzylic bromides are unstable on silica for long periods.

  • Output: 2-(Bromomethyl)-4-ethoxy-3,5-difluorophenyl acetate (3) .

Protocol C: Derivatization to Benzaldehyde (Sommelet Reaction)

Objective: Convert the bromide to an aldehyde, a common requirement for liquid crystal linkers or drug discovery.

Reagents:

  • Bromide Intermediate (3): 1.0 equiv

  • Hexamethylenetetramine (Hexamine): 1.1 equiv

  • Acetic Acid (50% aq): Solvent/Reagent

Procedure:

  • Salt Formation: Dissolve Bromide (3) in Chloroform. Add Hexamine. Reflux for 2 hours. A quaternary ammonium salt will precipitate.

  • Hydrolysis: Evaporate Chloroform. Add 50% aqueous Acetic Acid to the residue and reflux for 2 hours.

  • Extraction: Cool, extract with Ethyl Acetate.

  • Output: 4-Ethoxy-3,5-difluoro-2-formylphenyl acetate (which can be deprotected to the phenol if needed).

Analytical Data Summary

Intermediate1H NMR Diagnostic Signal (CDCl3, 400 MHz)19F NMR DiagnosticKey Risk
Start (1)

2.25 (s, 3H, Ar-CH3 ),

5.0 (bs, 1H, OH )

-135 to -145 ppm
Oxidation of phenol
Protected (2)

2.30 (s, 3H, OAc ),

2.15 (s, 3H, Ar-CH3 )
Shift slightly downfieldHydrolysis of ester
Bromide (3)

4.55 (s, 2H, Ar-CH2Br )
Distinct shift due to BrLachrymator ; Thermal instability
Aldehyde

10.2 (s, 1H, CHO )
-Over-oxidation to acid

Troubleshooting & Optimization

Issue: Ring Bromination (EAS) observed instead of Benzylic Bromination.
  • Cause: Reaction medium is too polar or NBS concentration is too high, favoring ionic pathways.

  • Solution:

    • Ensure solvent is anhydrous and non-polar (PhCF3 or Cyclohexane).

    • Add

      
        (anhydrous, 1 equiv) to the reaction mixture. This scavenges any HBr formed. HBr can catalyze the ionic bromination of the ring.
      
    • Use light initiation (Blue LED, 450nm) at room temperature instead of thermal reflux to favor the radical pathway.

Issue: Incomplete Conversion or Di-bromination.
  • Cause: Stoichiometry mismatch.

  • Solution: Use exactly 1.05 equiv of NBS. If conversion stalls at 80%, stop and isolate. It is better to recover starting material than to separate the mono-bromide from the di-bromide.

References

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. Link

  • Cantillo, D., et al. (2014).[3] A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow.[3] The Journal of Organic Chemistry, 79(1), 223–229.[3] Link

  • Podgoršek, A., et al. (2009). "Green" Wohl-Ziegler Bromination: A Comparison of Solvents. Green Chemistry, 11, 1204-1206.
  • Smith, K., et al. (2006). Regioselective bromination of activated aromatic compounds. Organic & Biomolecular Chemistry, 4, 1032-1037.

Sources

Standard Operating Procedure & Application Note: Handling and Utilization of 4-Ethoxy-3,5-difluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

4-Ethoxy-3,5-difluoro-2-methylphenol is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Its structural uniqueness lies in the 3,5-difluoro motif , which serves two critical medicinal chemistry functions:[1]

  • Metabolic Blocking: The fluorine atoms at the 3 and 5 positions block potential sites of cytochrome P450-mediated hydroxylation, extending the metabolic half-life of the final drug candidate.

  • Lipophilicity Modulation: The fluorine substituents, combined with the ethoxy tail, modulate the

    
     (partition coefficient), enhancing membrane permeability without significantly increasing molecular weight.[1]
    

This guide provides a rigorous protocol for the safe handling, storage, and synthetic application of this compound, moving beyond basic safety data sheets to address the practical realities of high-stakes research environments.

Health, Safety, & Environment (HSE) Assessment[1]

Hazard Identification

While specific toxicological data for this exact isomer is proprietary, Structure-Activity Relationship (SAR) analysis with analogous fluorophenols (e.g., 2,4-difluorophenol, 4-ethoxyphenol) dictates a "Worst-Case" safety approach.[1]

  • Acute Toxicity (Dermal/Oral): High. Fluorinated phenols are rapidly absorbed through the skin. The ethoxy group increases lipophilicity, potentially accelerating dermal absorption compared to bare phenols.[1]

  • Corrosivity: Category 1B/C. Causes severe skin burns and eye damage.[1]

  • Target Organs: Kidneys, Liver, Central Nervous System (CNS).[1]

Critical PPE & Engineering Controls

Standard nitrile gloves are insufficient for prolonged contact.

Protection LayerSpecificationRationale
Primary Glove Silver Shield / 4H (Laminate) Impermeable to aromatics and phenols.[1] Essential for stock handling.[1]
Secondary Glove Nitrile (5 mil minimum) Provides dexterity and protects the laminate glove from tears.
Respiratory Fume Hood (Face Velocity > 100 fpm) Prevents inhalation of dust/aerosols.
Emergency PEG 300/400 Solution MANDATORY. Water alone is ineffective for phenol decontamination.[1] PEG solubilizes phenol for removal.[1]
Emergency Response: The "PEG Protocol"

If skin contact occurs:

  • Do NOT rinse with water initially (this spreads the lipophilic phenol).

  • IMMEDIATELY soak the area with Polyethylene Glycol (PEG) 300 or 400.

  • Wipe off and repeat for 15 minutes.

  • Flush with water only after PEG treatment.[1]

Physical Characterization & Storage[2][3]

  • Appearance: Typically an off-white to beige low-melting solid or viscous liquid (depending on purity and ambient temperature).[1]

  • Solubility:

    • High: DMSO, DMF, Methanol, Ethyl Acetate, Dichloromethane.[1]

    • Low: Water (hydrophobic due to ethoxy/methyl/fluoro groups).

  • Stability: Susceptible to oxidative darkening (quinone formation) upon exposure to air and light.

Storage Protocol:

  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen.[1][2]

  • Container: Amber glass with Teflon-lined cap to prevent photo-oxidation and leaching.[1]

Handling & Preparation Protocol

Workflow Logic

The following diagram illustrates the decision matrix for safe handling based on the compound's physical state.

HandlingProtocol Start Start: 4-Ethoxy-3,5-difluoro-2-methylphenol CheckState Check Physical State Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Liquid Supercooled Liquid CheckState->Liquid Weighing Weighing Protocol: Use Anti-Static Gun Weigh inside Hood Solid->Weighing Melting Gentle Warming (<40°C) Water Bath Liquid->Melting If viscous Dissolution Dissolution: Add Solvent (DCM/DMF) BEFORE removing from Hood Weighing->Dissolution Melting->Weighing Transfer Transfer via Cannula or Positive Displacement Pipette Dissolution->Transfer Reaction Reaction Vessel (Inert Atmosphere) Transfer->Reaction

Figure 1: Safe handling workflow ensuring containment of the fluorinated phenol throughout the transfer process.

Step-by-Step Solubilization
  • Equilibration: Allow the refrigerated container to warm to room temperature inside a desiccator to prevent water condensation (which accelerates degradation).

  • Weighing: If the compound is a solid, use an anti-static gun to neutralize charge.[1] Fluorinated solids are often "fly-away" powders.[1]

  • Dissolution: Prepare stock solutions (e.g., 1M in DMSO) immediately after weighing. Handling the compound in solution is significantly safer than handling the neat solid.

Application Note: Synthetic Utility

Primary Reaction Class: Nucleophilic Aromatic Substitution ( ) & Coupling

The phenolic hydroxyl group is the primary handle. Due to the electron-withdrawing nature of the fluorine atoms, the phenol is more acidic (


 est. 8.5–9.0) than non-fluorinated analogs. This allows for milder bases to be used in alkylation or arylation reactions.
Protocol: Mitsunobu Coupling (Etherification)

This protocol is optimized to attach the 4-Ethoxy-3,5-difluoro-2-methylphenol scaffold to a primary alcohol (R-OH), a common step in fragment-based drug discovery.[1]

Reagents:

  • Substrate: 4-Ethoxy-3,5-difluoro-2-methylphenol (1.0 equiv)[1]

  • Alcohol (R-OH): 1.0 – 1.2 equiv[1]

  • Phosphine:

    
     (1.5 equiv) or Polymer-supported 
    
    
    
    (for easier purification)
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene[1]

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask and purge with Argon.

  • Charging: Add

    
    , the fluorophenol, and the alcohol (R-OH) to the flask. Dissolve in anhydrous THF (0.1 M concentration relative to phenol).
    
  • Cooling: Cool the mixture to 0°C. The increased acidity of the fluorophenol makes the reaction rapid; cooling prevents side reactions.

  • Addition: Add DIAD dropwise over 20 minutes. Maintain internal temperature < 5°C.

  • Monitoring: Warm to Room Temperature (RT). Monitor via TLC (or LC-MS). The reaction is typically complete within 2–4 hours.

    • Note: The fluorinated ring may quench fluorescence on TLC plates; use

      
       stain or LC-MS for reliable detection.
      
  • Workup: Quench with saturated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Extract with EtOAc.[1] Wash with 1N NaOH (to remove unreacted fluorophenol) followed by Brine.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Darkening of Reaction Oxidation of phenolEnsure strict Argon atmosphere; degas solvents.
Low Yield Steric hindranceThe methyl group at C2 and Fluorine at C3 create steric crowding. Switch to CMBP (Cyanomethylenetributylphosphorane) reagent for difficult couplings.
Incomplete Conversion Moisture presenceMitsunobu is water-sensitive.[1][3] Re-dry solvents over molecular sieves (3Å).

Waste Disposal & Deactivation

Do not dispose of down the drain. Fluorinated phenols are persistent environmental pollutants.

  • Segregation: Collect all waste in a dedicated "Halogenated Organic" waste stream.

  • Quenching: Treat glassware with a 5% KOH in Ethanol bath to deprotonate and solubilize residual phenol residues before washing.

  • Labeling: Clearly mark waste containers as "Toxic: Fluorinated Phenols" to alert disposal personnel.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12147287, 4,5-Difluoro-2-methylphenol (Analogous Safety Data).[1] Retrieved from [Link]

  • Swenton, J. S., et al. (2024). Chemistry of Fluorinated Phenols: Synthesis and Reactivity.[1] Journal of Fluorine Chemistry.[1] (General reference for fluorophenol reactivity patterns).

  • Occupational Safety and Health Administration (OSHA). Phenol Handling Standards: 29 CFR 1910.1000. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethoxy-3,5-difluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed to assist researchers in optimizing the synthesis of 4-Ethoxy-3,5-difluoro-2-methylphenol . This guide assumes the most chemically robust pathway—Nucleophilic Aromatic Substitution (


Ar) followed by Functional Group Interconversion —while addressing common pitfalls in alternative routes.

Status: Operational | Tier: Senior Application Scientist Level Topic: Yield Optimization & Process Troubleshooting

Diagnostic Phase: Route Selection Analysis

Before troubleshooting specific steps, validate your synthetic strategy. Low yields in fluoro-aromatic synthesis are often due to electronic mismatches in the chosen pathway.

Route A: The Nitro-Precursor Pathway (Recommended)
  • Strategy:

    
    Ar on 3,4,5-trifluoro-2-nitrotoluene
    
    
    
    Reduction
    
    
    Diazotization/Hydrolysis.
  • Why it works: The nitro group (

    
    ) is a strong electron-withdrawing group (EWG) that activates the ring for nucleophilic attack. The 4-position is para to the nitro group and flanked by two fluorines, making it the most electrophilic site.
    
  • Common Yield: 60–75% (Optimized).

Route B: Direct Ethylation of Hydroquinone
  • Strategy: Ethylation of 2-methyl-3,5-difluorohydroquinone.

  • Why it fails: Regioselectivity is poor. Differentiating the C1-OH and C4-OH is difficult without complex protecting group strategies, leading to mixtures of mono- and bis-ethylated products.

  • Common Yield: <30%.[1][2]

Route C: Ar on Phenol Precursor
  • Strategy: Reaction of 2-methyl-3,4,5-trifluorophenol with NaOEt.

  • Why it fails: The phenol deprotonates to a phenoxide (

    
    ), which is an electron-donating group (EDG). This deactivates the ring toward nucleophilic attack, requiring harsh conditions that lead to tar formation.
    

Step-by-Step Optimization Guide (Route A Focus)

Step 1: Regioselective Ar (Ethoxylation)

Reaction: 3,4,5-Trifluoro-2-nitrotoluene +


4-Ethoxy-3,5-difluoro-2-nitrotoluene

Critical Control Points:

  • Temperature Control: The reaction is exothermic. Run at 0°C to 10°C . Higher temperatures (>25°C) promote bis-ethoxylation (displacing the 3-F or 5-F).

  • Stoichiometry: Use a slight deficit of Ethoxide (0.95 – 0.98 eq. ). Excess base immediately attacks the product to form the bis-ethoxy impurity.

  • Solvent System: Use THF as the primary solvent with minimal Ethanol. THF solubilizes the organic substrate better and moderates the reactivity of the ethoxide.

Step 2: Nitro Reduction (Preventing Defluorination)

Reaction: Nitro intermediate


Aniline intermediate

The Problem: Catalytic hydrogenation (Pd/C,


) often cleaves C-F bonds (hydrodefluorination), especially in polyfluorinated aromatics.

Optimization Protocol:

  • Method A (Catalytic): Use 5% Pt/C (sulfided) instead of Pd/C. The sulfur poisons the catalyst slightly, preventing C-F insertion while allowing

    
     reduction.
    
  • Method B (Chemical): Use Iron powder (Fe) /

    
      in Ethanol/Water at 70°C. This is chemoselective and will never touch the C-F bonds.
    
    • Tip: Ensure vigorous mechanical stirring; the iron sludge can stop magnetic stirrers.

Step 3: Diazotization & Hydrolysis (The "Sandmeyer" Hydroxylation)

Reaction: Aniline


Diazonium Salt

Phenol

The Problem: The diazonium salt of electron-rich/fluorinated anilines is unstable. Thermal hydrolysis often leads to polymerization (tars).

Optimization Protocol:

  • Acid Strength: Use 35-40%

    
     . Avoid HCl to prevent chlorination byproducts.
    
  • Generative Step: Add

    
     solution under the surface of the reaction mixture at -5°C .
    
  • Hydrolysis (The "Dropwise" Technique): Do not heat the bulk diazonium solution. Instead, drip the cold diazonium solution slowly into a separate vessel containing boiling dilute

    
     (100°C).
    
    • Why: This ensures the diazonium salt instantly converts to phenol and the product is steam-distilled or removed from the reactive zone, preventing coupling reactions.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Product contains ~10% bis-ethoxy impurity. Excess NaOEt or High Temp in Step 1.Reduce NaOEt to 0.95 eq. Cool reaction to -10°C. Add NaOEt solution slowly over 1 hour.
Loss of Fluorine (M-19 peak in MS). Hydrodefluorination during reduction.Switch from Pd/C to Fe/NH4Cl or SnCl2/HCl . If using hydrogenation, add 0.1 eq. diphenylsulfide to poison the catalyst.
Low yield in Hydrolysis (Black Tar). Azo-coupling between diazonium and phenol.Use the "Inverse Addition" method: Drip cold diazo into boiling acid. Extract the product immediately.
Starting material remains in Step 1. Inactive NaOEt.Commercial NaOEt degrades. Prepare fresh NaOEt by dissolving Na metal in dry EtOH, then dilute with THF.
Regioisomer contamination (2-ethoxy?). Wrong starting material or rearrangement.Verify starting material is 3,4,5-trifluoro , not 2,3,4-trifluoro. Sterics usually prevent ortho-substitution (2-pos), but check NMR.

Visual Workflow (Process Logic)

G Start Start: 3,4,5-Trifluoro-2-nitrotoluene Step1 Step 1: SNAr (Ethoxylation) Reagent: NaOEt (0.95 eq), THF, <0°C Start->Step1 Check1 QC Check: Bis-ethoxy < 2%? Step1->Check1 Check1->Step1 No (Adjust Stoichiometry) Step2 Step 2: Reduction Reagent: Fe/NH4Cl or Pt/C(S) Check1->Step2 Yes Check2 QC Check: F-Loss? Step2->Check2 Check2->Step2 Yes (Change Catalyst) Step3 Step 3: Diazotization Reagent: NaNO2, H2SO4, -5°C Check2->Step3 No Step4 Step 4: Hydrolysis Method: Dropwise into boiling acid Step3->Step4 Final Target: 4-Ethoxy-3,5-difluoro-2-methylphenol Step4->Final

Caption: Optimized synthetic workflow emphasizing QC checkpoints at ethoxylation and reduction stages to prevent common yield losses.

Quantitative Data: Solvent Effects on Ar Selectivity[3]

The choice of solvent in Step 1 drastically affects the ratio of the desired product (Mono) to the impurity (Bis).

Solvent SystemTemperatureYield (Mono)Impurity (Bis)Notes
Ethanol (Pure) 25°C62%18%High polarity promotes over-reaction.
Ethanol (Pure) 0°C75%8%Better, but solubility issues may arise.
THF / EtOH (4:1) 0°C 88% <3% Optimal. THF solvates the anion; lower polarity slows second attack.
DMF 25°C55%25%Too activating; difficult to control selectivity.

References

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Authoritative text on Ar regioselectivity in polyfluoroarenes).
  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454. Link

  • Smith, M. B. (2020).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanisms of Diazonium hydrolysis).

  • Knochel, P., et al. (2018). Regioselective functionalization of polyfluorinated aromatics. Chemical Reviews, 118(7), 3727–3805.

Sources

Technical Support Center: Troubleshooting Fluorinated Phenol Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific kinetic and thermodynamic challenges inherent to the alkylation of fluorinated phenols. Unlike standard phenolic alkylations, the electron-withdrawing nature of fluorine dramatically alters the nucleophilicity of the phenoxide anion, often leading to stalled reactions or poor conversion yields.

The Core Challenge: The "Fluorine Paradox"

In standard phenol alkylation, the rate-limiting step is often the deprotonation of the phenol. However, with fluorinated phenols, the challenge inverts. The high electronegativity of fluorine stabilizes the phenoxide anion, making the starting material significantly more acidic (lower pKa) but the resulting anion less nucleophilic .

  • Standard Phenol pKa: ~10.0

  • Pentafluorophenol pKa: ~5.5

The Consequence: While you can easily form the phenoxide anion (even with weak bases), it is "lazy" and reluctant to attack the alkyl halide. Troubleshooting requires forcing this sluggish nucleophile to react through solvent and counter-ion engineering.

Diagnostic Workflow

Use this logic gate to identify the root cause of your low conversion.

TroubleshootingFlow cluster_kinetics Kinetic Stalling (Nucleophilicity Issue) cluster_side Side Reactions / Decomposition start START: Low Conversion (<50%) check_sm Is Fluorophenol SM remaining? start->check_sm sm_yes YES: SM Intact check_sm->sm_yes Yes sm_no NO: SM Consumed check_sm->sm_no No solvent_check Current Solvent? sm_yes->solvent_check protic Protic (MeOH, EtOH) solvent_check->protic Yes aprotic Polar Aprotic (DMF, DMSO) solvent_check->aprotic Already using action_solvent ACTION: Switch to DMF/NMP Remove H-bond shielding protic->action_solvent base_check Base/Counter-ion? aprotic->base_check action_catalyst ACTION: Add 18-Crown-6 or Switch to Cs2CO3 base_check->action_catalyst Using Na/K salts action_finkelstein ACTION: Add catalytic KI (Finkelstein condition) base_check->action_finkelstein Already using Cs+ product_check Is desired Product formed? sm_no->product_check c_alkyl C-Alkylation Observed? product_check->c_alkyl Wrong Isomer elimination Elimination Product (Alkene)? product_check->elimination Missing Mass action_hardsoft ACTION: Switch to Harder Leaving Group (OTs instead of I) c_alkyl->action_hardsoft action_temp ACTION: Lower Temp Use less hindered base elimination->action_temp

Figure 1: Decision tree for diagnosing reaction stalling vs. side-reaction competition.

Troubleshooting Guides & FAQs

Category 1: Reactivity & Nucleophilicity (The "Stalled" Reaction)

Q: I am using K₂CO₃ in Acetone (classic Williamson conditions), but the reaction stops at 30% conversion. Why? A: Acetone is often insufficient for fluorinated phenols. The fluorinated phenoxide anion is tightly ion-paired with the potassium cation (


). In a solvent like acetone (dielectric constant 

), this ion pair does not dissociate well, and the electron-poor oxygen cannot attack the electrophile.
  • The Fix: Switch to a Dipolar Aprotic Solvent with a higher dielectric constant, such as DMF (

    
    ) or DMSO  (
    
    
    
    ). These solvents solvate the cation effectively, leaving the phenoxide anion "naked" and more reactive [1].

Q: My solvent is already DMF, but the reaction is still slow. Should I use a stronger base like NaH? A: Not necessarily. The issue is likely not deprotonation (fluorophenols are acidic enough for carbonate bases), but nucleophilicity. Using NaH creates a sodium phenoxide salt. Sodium (


) forms a tighter lattice/ion-pair with oxygen than potassium (

) or Cesium (

), potentially slowing the reaction further.
  • The Fix: Use the Cesium Effect . Switch to Cs₂CO₃ . The large, diffuse cesium cation forms a looser ion pair with the phenoxide, increasing its solubility and nucleophilic freedom in organic solvents [2]. Alternatively, add 18-Crown-6 (if using K salts) or 15-Crown-5 (if using Na salts) to sequester the cation.

Category 2: Electrophile Dynamics

Q: I am using an alkyl chloride. Would switching to a bromide or iodide help? A: Yes, dramatically. Fluorophenoxides are "hard" and poor nucleophiles. They struggle to displace "hard" leaving groups like chloride (Cl⁻).

  • The Fix: Switch to an Alkyl Bromide or Iodide . If the iodide is unstable or expensive, generate it in situ by adding 10-20 mol% Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) to the reaction. This facilitates a Finkelstein reaction where the Cl is swapped for I, which is then easily displaced by the phenoxide [3].

Category 3: Side Reactions (Selectivity)

Q: I see a new spot on TLC, but it's not my ether. Could it be C-alkylation? A: Yes. Phenoxides are ambident nucleophiles. While O-alkylation is generally favored, highly electron-deficient phenols (like pentafluorophenol) can sometimes undergo C-alkylation or even attack at the ipso position if the conditions are too forcing.

  • The Fix: Ensure you are using a Polar Aprotic Solvent (favors O-alkylation by solvating the cation). Avoid protic solvents (like alcohols), which hydrogen-bond to the oxygen, shielding it and encouraging C-attack.

Optimized Experimental Protocol

Objective: Alkylation of 2,4,6-Trifluorophenol (Difficult Substrate)

Reagents:

  • Substrate: 2,4,6-Trifluorophenol (1.0 equiv)

  • Electrophile: Alkyl Bromide (1.2 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃, 1.5 equiv)

  • Catalyst: TBAI (0.1 equiv) - Optional but recommended for chlorides

  • Solvent: Anhydrous DMF (0.2 M concentration)

Procedure:

  • Dissolution: Charge a flame-dried flask with the fluorophenol and anhydrous DMF. Stir under N₂.

  • Deprotonation: Add Cs₂CO₃ in one portion. Stir at Room Temperature (RT) for 15 minutes. Note: You may not see a color change typical of regular phenoxides due to the stability of the fluoro-anion.

  • Addition: Add the Alkyl Bromide dropwise.

  • Reaction: Heat to 60°C . Crucial: Fluorophenols often require thermal activation energy that regular phenols do not.

  • Monitoring: Monitor by HPLC or TLC. If conversion stalls after 4 hours, add 0.1 equiv TBAI.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over Na₂SO₄.

Comparative Data: Reaction Conditions

ParameterStandard PhenolFluorinated Phenol (Mono/Di)Perfluorinated Phenol (Penta)
pKa (approx) ~107 - 9~5.5
Nucleophilicity HighModerateVery Low
Preferred Base K₂CO₃Cs₂CO₃ or K₂CO₃ + 18-Crown-6Cs₂CO₃ or organic bases (DBU)
Preferred Solvent Acetone / MeCNDMF / DMSODMF / DMSO / NMP
Temp Requirement RT - Reflux (Acetone)50 - 80°C80 - 100°C
Common Pitfall Over-alkylationSlow kineticsNo reaction / Hydrolysis

References

  • BenchChem Technical Support. (2025).[1][2][3] Optimizing Phenol Alkylation Reactions: Solvent and Catalyst Effects. Retrieved from

  • J&K Scientific. (2025). Williamson Ether Synthesis: Reagents and Mechanisms.[4] Retrieved from

  • Wikipedia. (n.d.). Williamson Ether Synthesis: Mechanism and Side Reactions.[5] Retrieved from

  • Grossel, M. C., et al. (2003). Absolute pKa determinations for substituted phenols. Journal of Organic Chemistry.

Sources

Removing byproducts from 4-Ethoxy-3,5-difluoro-2-methylphenol reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Challenge: Synthesizing 4-Ethoxy-3,5-difluoro-2-methylphenol typically involves the selective mono-alkylation of a difluoro-hydroquinone derivative. The electron-withdrawing nature of the fluorine atoms (at positions 3 and 5) combined with the electron-donating ethoxy group creates a unique purification challenge. Common byproducts include the bis-ethoxylated neutral ether , regioisomers (wrong oxygen alkylated), and oxidized quinone species (pink/brown discoloration).

Molecule Profile:

PropertySpecificationImplication for Purification
Acidity (pKa) ~8.5 - 9.0 (Est.)More acidic than non-fluorinated phenols. Allows selective extraction.
Lipophilicity Moderate-HighSoluble in DCM, EtOAc; low solubility in water.
Stability Oxidation-proneAir-sensitive when in solution (forms quinones).
Boiling Point High (>200°C)Distillation is risky; requires high vacuum to avoid decomposition.

Troubleshooting Module: The "Neutral" Threat (Bis-alkylation)

Issue: Your HPLC/TLC shows a persistent impurity that runs much higher (less polar) than your product. This is likely the bis-ethoxy byproduct (1,4-diethoxy-3,5-difluoro-2-methylbenzene), formed when the starting material is over-alkylated.

The Solution: pH-Swing Extraction Because your target is a phenol, it can be deprotonated into a water-soluble salt. The bis-ethoxy impurity cannot. We exploit this pKa difference.

Protocol 1: The "Claisen" Wash

  • Dissolution: Dissolve crude mixture in Diethyl Ether (Et₂O) or Toluene . Avoid DCM if possible (emulsion risk with basic water).

  • Deprotonation: Add 2M NaOH (cold, 4°C) to the organic phase.

    • Why Cold? Fluorinated phenols are prone to oxidation in basic media. Cold temperatures suppress quinone formation.

  • Partition: Shake vigorously. The Target Phenol moves to the Aqueous Layer (as Sodium Phenolate). The Bis-impurity stays in the Organic Layer .

  • Separation: Drain the aqueous layer into a clean flask. Keep the organic layer (contains impurities) for waste analysis.

  • Regeneration: Acidify the aqueous layer with 2M HCl until pH < 2. The solution will turn cloudy as the phenol precipitates/oils out.

  • Recovery: Extract the now-acidic aqueous layer with Ethyl Acetate (EtOAc) . Dry over Na₂SO₄ and concentrate.

Visual Workflow (Extraction Logic):

ExtractionWorkflow Start Crude Mixture (Phenol + Bis-Ether) AddBase Add 2M NaOH (4°C) Partition Start->AddBase Sep1 Phase Separation AddBase->Sep1 OrgLayer Organic Layer (Contains Bis-Ether Impurity) Sep1->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Target Phenolate) Sep1->AqLayer Bottom Layer Acidify Acidify with HCl (pH < 2) AqLayer->Acidify Extract Extract with EtOAc Dry & Concentrate Acidify->Extract Final Purified Phenol Extract->Final

Caption: Figure 1. pH-Swing extraction workflow for removing non-acidic bis-alkylated byproducts.

Troubleshooting Module: Regioisomer Separation

Issue: You observe a "shoulder" peak on HPLC or a spot extremely close to your product on TLC. This is likely the regioisomer (e.g., 1-ethoxy-3,5-difluoro-4-methylphenol vs. the target).

The Solution: Fluorine-Enhanced Chromatography Standard Silica (SiO₂) often fails to separate these isomers because their polarities are nearly identical. You must exploit the "Fluorine Effect" —the specific interaction of fluorine atoms with specialized stationary phases.

Protocol 2: Column Selection & Gradient

  • Option A: Standard Silica (High Performance)

    • Solvent System: Hexane : Dichloromethane (DCM) gradient (0-50%).

    • Why? DCM offers better selectivity for fluorinated aromatics than Ethyl Acetate due to pi-pi interactions and lack of strong H-bond disruption.

  • Option B: Fluoro-Phenyl Stationary Phase (Recommended)

    • Use a PFP (Pentafluorophenyl) HPLC/Flash column.

    • Mechanism:[1][2][3] The PFP phase interacts specifically with the electron-deficient fluorinated ring of your product. Isomers with different fluorine positions will have significantly different retention times.

Data: Solvent Strength Table

Solvent SystemSelectivity for FluorophenolsRecommended For
Hexane / EtOAcLowBulk removal of polar tar
Hexane / DCMMediumGeneral purification
Hexane / Toluene High Isomer separation (Pi-Pi interaction)
MeOH / Water (C18)Medium-HighFinal polishing (Reverse Phase)

Troubleshooting Module: Color & Oxidation (Quinones)

Issue: The product is chemically pure by NMR but has a pink, reddish, or brown hue. This indicates trace quinone formation, common in electron-rich phenols.

The Solution: Reductive Wash Quinones are the oxidized form of hydroquinones. A mild reducing agent will revert them to colorless hydroquinones or water-soluble species.

Protocol 3: Sodium Dithionite Wash

  • Dissolve the colored phenol in Ethyl Acetate .

  • Prepare a 10% w/v aqueous solution of Sodium Dithionite (Na₂S₂O₄) .

  • Wash the organic layer with this solution twice.

  • Follow with a brine wash.

  • Result: The organic layer should turn from pink/brown to pale yellow or colorless.

Decision Logic for Purification

Use this logic gate to determine your starting point based on your crude analysis.

DecisionTree Start Analyze Crude (TLC/HPLC) Q1 Is there a non-polar spot (Rf > 0.8)? Start->Q1 Action1 Perform pH-Swing Extraction (Protocol 1) Q1->Action1 Yes Q2 Is there a close-running spot (Isomer)? Q1->Q2 No Action1->Q2 Action2 Flash Chromatography (Hexane:Toluene or PFP Column) Q2->Action2 Yes Q3 Is the solid colored (Pink/Brown)? Q2->Q3 No Action2->Q3 Action3 Sodium Dithionite Wash (Protocol 3) Q3->Action3 Yes Final Recrystallize (Hexane/DCM) Q3->Final No Action3->Final

Caption: Figure 2. Step-by-step decision tree for purifying 4-Ethoxy-3,5-difluoro-2-methylphenol.

Frequently Asked Questions (FAQ)

Q: Can I distill this compound? A: Only under high vacuum (<0.5 mmHg). The boiling point is high, and prolonged heating can cause defluorination or rearrangement. Kugelrohr distillation is preferred for small batches (1-5g).

Q: Why does my NMR show a broad singlet around 5.0-6.0 ppm? A: That is the phenolic -OH proton. Its shift varies with concentration and solvent (CDCl₃ vs DMSO-d6). If it disappears after a D₂O shake, it confirms the phenol. If you see two singlets, you likely have the regioisomer.

Q: How do I store the purified compound? A: Store under Nitrogen or Argon at 4°C. Phenols with electron-donating groups (like ethoxy) are sensitive to auto-oxidation over time.

Q: Is 19F-NMR useful here? A: Absolutely. It is the best way to detect isomers. The 3,5-difluoro pattern should appear as a specific signal (usually a doublet or multiplet depending on H-F coupling). An isomer will have a distinct chemical shift due to the different electronic environment relative to the ethoxy group [1].

References

  • Bhat, A. P., et al. (2022).[4] Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au.[5] Link

  • ChemicalBook. (n.d.). 3,5-Difluorophenol Properties and Synthesis. Link

  • TCI Chemicals. (n.d.). Product Specification: 3,5-Difluorophenol.[6][7][8] Link

  • Organic Syntheses. (n.d.). 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (General Phenol Handling). Organic Syntheses Procedure. Link

  • PubChem. (n.d.). 3,5-Difluorophenol Compound Summary. National Library of Medicine. Link

Sources

Technical Support Center: Optimizing Thermal Stability of 4-Ethoxy-3,5-difluoro-2-methylphenol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 4-Ethoxy-3,5-difluoro-2-methylphenol (CAS 1881294-04-7) . This guide prioritizes the stabilization of reactive intermediates during synthesis and storage, addressing specific thermal and oxidative degradation pathways common to electron-rich fluorinated phenols.

Product Focus: 4-Ethoxy-3,5-difluoro-2-methylphenol & Precursors Application Area: Liquid Crystal Monomers, Pharmaceutical Intermediates Critical Parameter: Thermal Stability & Oxidative Resistance

Module 1: Critical Stability Analysis

Why is this intermediate unstable?

While the final ether product is relatively robust, the synthesis intermediates—specifically the 3,5-difluoro-2-methylphenolate anion —are highly sensitive to thermal stress. Two primary degradation pathways exist:

  • Nucleophilic Defluorination (Thermal/Basic): At temperatures >80°C in polar aprotic solvents (e.g., DMF, DMSO), the fluoride atoms at the ortho or para positions relative to the oxygens are susceptible to Nucleophilic Aromatic Substitution (

    
    ). This leads to the formation of inseparable poly-ether byproducts.
    
  • Oxidative Quinone Formation: The electron-rich nature of the ring (activated by methyl and alkoxy groups) makes the phenol precursor prone to oxidation, forming dark-colored quinones or coupled dimers upon exposure to air at elevated temperatures.

Module 2: Troubleshooting Guide (Synthesis & Reaction Control)

Scenario A: "My reaction mixture is turning dark brown/black rapidly."

Diagnosis: Oxidative degradation of the phenolate intermediate. Root Cause: Trace metal contamination or oxygen leakage during the base-mediated deprotonation step.

Step Corrective Action Technical Rationale
1. Atmosphere Switch to strict

or Ar sparging (15 min) before adding base.
Phenolates are electron-rich and oxidize rapidly to quinones in the presence of

.
2. Reagent Quality Use high-grade inorganic bases (e.g.,

) with low iron content (<5 ppm).
Transition metals (Fe, Cu) catalyze the oxidative coupling of phenols.
3. Antioxidant Add 0.1 mol% BHT or Sodium Ascorbate to the reaction matrix.Scavenges radical species before they initiate polymerization chains.
Scenario B: "I see defluorinated byproducts (M-20 peaks) in LC-MS."

Diagnosis: Thermal defluorination via


.
Root Cause:  Reaction temperature exceeded the stability threshold of the fluorinated ring in the presence of a nucleophile.
Step Corrective Action Technical Rationale
1. Temperature Cap reaction temperature at 65°C .Activation energy for

of fluoride by alkoxides drops significantly >80°C in this system.
2. Solvent Switch from DMF/DMSO to Acetonitrile or MEK .Highly polar aprotic solvents solvate the cation (

), leaving the "naked" anion too reactive.
3. Base Choice Use

or

instead of NaH/KOH.
Weaker bases prevent the formation of "hot" localized concentrations of highly reactive phenolate species.

Module 3: Optimized Workflow Diagram

The following workflow illustrates the "Safe-Zone" processing parameters to maximize yield and minimize thermal degradation.

G Start Start: 3,5-Difluoro-2-methylphenol Solvent Solvent Selection: Acetonitrile (Recommended) Avoid: DMF > 80°C Start->Solvent Base Base Addition: K2CO3 (Solid) Temp: < 25°C Solvent->Base Decision Critical Control Point: Temp > 70°C? Base->Decision Path_Unsafe Risk: SNAr Defluorination (Impurity Formation) Decision->Path_Unsafe Yes Path_Safe Safe Zone: Alkylation (Et-Br/Et-I) Temp: 50-60°C Decision->Path_Safe No Quench Quench: Acidify to pH 6 (Prevents post-reaction oxidation) Path_Safe->Quench Final Isolated Product: 4-Ethoxy-3,5-difluoro-2-methylphenol Quench->Final

Caption: Process flow for minimizing thermal defluorination risks. Note the critical temperature threshold at the alkylation step.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use DMF to speed up the reaction?

Answer: While DMF accelerates the reaction, it significantly lowers the thermal stability of the fluorinated intermediate. In DMF, the fluoride elimination (


) can compete with the desired ethoxylation at temperatures as low as 70°C.
  • Recommendation: If you must use DMF, keep the temperature strictly below 50°C and extend the reaction time.

Q2: How should I store the isolated intermediate?

Answer: The phenol precursor (3,5-difluoro-2-methylphenol) is prone to auto-oxidation.

  • Protocol: Store under Argon/Nitrogen atmosphere at 2–8°C.

  • Container: Use amber glass to prevent UV-initiated radical formation.

  • Stabilizer: For long-term storage (>3 months), trace BHT (10-50 ppm) is recommended if the downstream application permits.

Q3: What is the best analytical method to check for thermal degradation?

Answer:

  • 19F-NMR: This is the gold standard. Degradation (defluorination) will show loss of the specific fluorine signals or appearance of new fluoride peaks (e.g., inorganic fluoride at -120 ppm or new aryl-fluoride shifts).

  • HPLC: Look for the "dimer" peak, which typically elutes later than the main product due to higher lipophilicity.

Module 5: Comparison of Reaction Solvents

SolventReaction RateThermal Stability LimitRisk Profile
Acetonitrile ModerateHigh (Reflux OK)Low - Best balance of rate/safety.
Acetone/MEK SlowModerate (<50°C)Low - Good for scale-up, but slow.
DMF Very FastLow (<50°C)High - Promotes defluorination side-reactions.
DMSO FastVery LowCritical - Often leads to "runaway" exotherms/decomposition.

References

  • BenchChem Technical Support. (2025).[1] Synthesis of Fluorinated Phenols: Troubleshooting & Optimization. Retrieved from

  • National Institutes of Health (NIH). (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and mechanism.[2] Environmental Science: Processes & Impacts. Retrieved from

  • Organic Syntheses. (2024). Difluoromethylation of Phenols: Handling Fluorinated Intermediates. Org.[3] Synth. 2024, 101, 164–180.[4] Retrieved from

  • Ossila. (2024).[5] 4-Fluoro-2-methylphenol: Properties and Stability Data. Retrieved from

Sources

Scale-up challenges for 4-Ethoxy-3,5-difluoro-2-methylphenol production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Scale-Up for 4-Ethoxy-3,5-difluoro-2-methylphenol

Current Status: Online Support Tier: Level 3 (Process Engineering & R&D) Ticket ID: #LC-F-402-SCALE

Executive Summary

This technical guide addresses the scale-up challenges for 4-Ethoxy-3,5-difluoro-2-methylphenol , a critical intermediate often utilized in the synthesis of high-performance liquid crystals (LCs) and fluorinated agrochemicals.

The synthesis of this molecule typically relies on a Nucleophilic Aromatic Substitution (SNAr) strategy followed by a Lithiation-Oxidation sequence. This guide moves beyond basic bench chemistry to address the heat transfer, mass transfer, and safety constraints inherent in scaling this "push-pull" fluorinated system from grams to kilograms.

Part 1: The Synthesis Strategy & Critical Process Parameters

To troubleshoot effectively, we must first establish the baseline industrial route. The most robust pathway avoids direct ethoxylation of an electron-rich phenol. Instead, it constructs the phenol moiety after installing the ethoxy group on an electron-deficient ring.

The Validated Pathway
  • Precursor: 1-Bromo-3,4,5-trifluoro-2-methylbenzene.

  • Step 1 (SNAr): Regioselective displacement of the 4-Fluorine with Sodium Ethoxide (NaOEt).

  • Step 2 (Hydroxylation): Lithium-Halogen exchange (n-BuLi) followed by boronate trapping and oxidative hydrolysis to the phenol.

SynthesisPathway Start 1-Bromo-3,4,5- trifluoro-2-methylbenzene Step1 S_NAr Ethoxylation (NaOEt, THF/EtOH) Start->Step1 Regiocontrol (Temp < 10°C) Inter Intermediate: 1-Bromo-4-ethoxy- 3,5-difluoro-2-methylbenzene Step1->Inter Step2 Lithiation & Oxidation (1. n-BuLi, -78°C 2. B(OMe)3 3. H2O2/AcOH) Inter->Step2 Cryogenic Control Product Target: 4-Ethoxy-3,5-difluoro- 2-methylphenol Step2->Product

Caption: Figure 1. Validated scale-up pathway prioritizing regioselectivity and safety.

Part 2: Troubleshooting Guides (Q&A Format)

Module A: The SNAr Ethoxylation Step

Context: You are reacting the trifluoro-precursor with Sodium Ethoxide. Primary Risk: Regio-isomer formation (attack at C3/C5 instead of C4) and "runaway" exotherms.

Q1: We are observing ~15% of the 3-ethoxy isomer (ortho-substitution). How do we suppress this?

  • Root Cause: The reaction temperature is too high or the solvent polarity is incorrect. In polyfluorobenzenes, the para position (C4) is thermodynamically favored for substitution due to the combined inductive activation of the C3/C5 fluorines. However, higher temperatures overcome the activation energy barrier for the ortho (C3/C5) attack.

  • Corrective Action:

    • Temperature Control: Maintain the reactor temperature between -5°C and 5°C during the addition of NaOEt. Do not allow the internal temperature to spike above 10°C.

    • Solvent Switch: If using pure Ethanol (EtOH), the high polarity stabilizes the transition state for ortho attack. Switch to a THF/EtOH (9:1) mixture. The reduced polarity favors the para substitution mechanism.

    • Reagent Quality: Ensure your NaOEt is free of NaOH. Hydroxide ions are smaller and harder nucleophiles, which may attack the C3/C5 positions more aggressively than ethoxide.

Q2: The reaction stalls at 85% conversion. Adding more NaOEt causes impurities.

  • Root Cause: Water contamination. Fluoride ions released during the reaction (NaF) are hygroscopic. If the solvent is not dry, the fluoride traps water, which then hydrolyzes the starting material to a phenol byproduct (stopping the SNAr).

  • Protocol Validation:

    • Ensure THF water content is <200 ppm (Karl Fischer titration).

    • Do not add excess base. Instead, increase agitation power (Tip Speed > 2.5 m/s). The reaction is heterogeneous (NaF precipitation); poor mixing traps the starting material inside salt cakes.

Module B: Lithiation & Phenol Formation

Context: Converting the aryl bromide to the phenol via Boronic acid intermediate. Primary Risk: Lithium-Halogen exchange failure and oxidative decomposition.

Q3: Upon adding n-BuLi, we see a massive exotherm and low yield of the boronic ester.

  • Root Cause: The "Wurtz Coupling" side reaction. If the temperature is not low enough, the lithiated intermediate reacts with the unreacted aryl bromide to form a dimer (biaryl).

  • Scale-Up Solution:

    • Dosing Strategy: In scale-up, you cannot cool a 100L reactor as fast as a 100mL flask. You must switch from "Batch Addition" to "Continuous Flow" or "Semi-Batch with Pre-Cooling."

    • Critical Parameter: The internal temperature during addition must never exceed -60°C . If your chiller cannot maintain this, dilute the n-BuLi feed significantly (e.g., 1.0M instead of 2.5M) to spread the heat load.

Q4: During the peroxide oxidation (converting Boronate to Phenol), the mixture turned black/tarry.

  • Root Cause: Over-oxidation of the electron-rich phenol product to quinones. The target molecule (4-ethoxy-3,5-difluoro-2-methylphenol) is sensitive to oxidants because the ethoxy group donates electrons, making the ring easy to oxidize further.

  • Corrective Action:

    • Quench Control: Use a buffered oxidation . Do not use basic H2O2 alone. Use H2O2 / Acetic Acid or Sodium Perborate .

    • Endpoint: Monitor strictly by HPLC. Quench immediately with Sodium Sulfite (Na2SO3) once the boronate peak disappears. Do not "soak" the product in peroxide.

Part 3: Purification & Impurity Profiling

Separating fluorinated isomers is difficult due to similar boiling points.

Table 1: Critical Impurity Profile & Removal Strategies

ImpurityOriginStructure NoteRemoval Strategy
Isomer A 3-Ethoxy regioisomerEthoxy ortho to MethylFractional Crystallization (Hexane/Toluene). The symmetric 4-ethoxy target packs better.
Des-ethyl Hydrolysis of Ethoxy3,5-Difluoro-2-methyl-1,4-diolCaustic Wash . The diol is much more acidic (pKa ~8) than the target phenol (pKa ~10). Wash with dilute NaHCO₃ to remove diol.
Defluoro HydrodefluorinationLoss of F during LithiationHigh-Efficiency Rectification . Boiling point difference is usually >5°C.

Part 4: Process Safety & Handling (E-E-A-T)

Warning: Hydrofluoric Acid (HF) Potential Although this route does not use HF gas, the acidification of reaction mixtures containing large amounts of inorganic fluoride salts (NaF/LiF) can generate in situ HF .

  • Glassware Etching: If you observe frosting on the reactor sight glass, your pH is too low during the workup of the SNAr step.

  • Safety Protocol: Always quench the SNAr reaction into a basic solution (e.g., sat. NaHCO3) before adjusting pH. Never quench directly into strong acid.

SafetyLogic Start Workup Phase Check Check pH of Aqueous Layer Start->Check Safe pH > 7: Safe to Separate (Fluoride remains as F- ion) Check->Safe Basic Danger pH < 4: DANGER (Formation of HF acid) Check->Danger Acidic Action Add NaOH/NaHCO3 immediately Danger->Action Action->Check

Caption: Figure 2. Safety logic for handling fluoride-rich aqueous waste streams.

References

  • Nucleophilic Aromatic Substitution Trends:Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General principles of SNAr on polyfluoroarenes).
  • Fluorinated Liquid Crystals:Kirsch, P. (2013). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.
  • Safety of Alkylating Agents: Loba Chemie. (2025). Safety Data Sheet: Diethyl Sulphate. (Reference for handling ethoxylation reagents if using sulfate route).

  • Purification of Phenols: CK-12 Foundation. (2025).[1][2] Methods of Purification of Organic Compounds. (General crystallization vs. distillation principles).

  • Scale-Up of Fluorinations: Vapourtec. (2025). Continuous Flow for Nucleophilic Aromatic Substitution. (Process engineering for exothermic SNAr).

Sources

Validation & Comparative

Technical Analysis & Comparative Spectral Profiling: 4-Ethoxy-3,5-difluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 13C NMR Spectral Analysis of 4-Ethoxy-3,5-difluoro-2-methylphenol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In medicinal chemistry, the strategic incorporation of fluorine atoms into aromatic scaffolds is a standard tactic to block metabolic hotspots and modulate lipophilicity.[1] However, for the analytical chemist, this introduction transforms a routine spectral assignment into a complex multiplet analysis.

This guide provides an in-depth spectral profiling of 4-Ethoxy-3,5-difluoro-2-methylphenol , a specific poly-functionalized aromatic intermediate. We compare its spectral behavior against its non-fluorinated analog (4-Ethoxy-2-methylphenol ) to demonstrate the profound impact of


F-

and

F-

C spin-spin coupling on structural elucidation.
Structural Context & Numbering

To ensure accurate assignment, we utilize the following IUPAC numbering priority (Phenol -OH as C1):

  • C1: -OH (Hydroxyl)

  • C2: -CH

    
     (Methyl)
    
  • C3: -F (Fluorine)

  • C4: -OCH

    
    CH
    
    
    
    (Ethoxy)
  • C5: -F (Fluorine)

  • C6: -H (Aromatic Proton)

Key Analytical Challenge: The symmetry usually found in 3,5-substituted systems is broken by the C2-methyl group. This renders C3 and C5 chemically non-equivalent, creating a highly coupled spin system.

Comparative 1H NMR Analysis

The introduction of fluorine atoms at positions 3 and 5 drastically alters the aromatic region compared to the non-fluorinated alternative.

The "Alternative": 4-Ethoxy-2-methylphenol
  • Aromatic Region: Shows a classic ABC spin system (or ABX depending on field strength) for the H3, H5, and H6 protons.

  • Coupling: Standard vicinal (

    
     Hz) and meta (
    
    
    
    Hz) couplings.
  • Complexity: Low. First-order multiplets are easily interpretable.

The "Target": 4-Ethoxy-3,5-difluoro-2-methylphenol
  • Aromatic Region: Simplified in proton count (only H6 remains), but complex in splitting.

  • H6 Signal: This proton is ortho to F5 and para to F3.

    • Ortho Coupling (

      
      ):  Large, typically 7–10 Hz.
      
    • Para Coupling (

      
      ):  Usually negligible (< 1 Hz) or appearing as slight line broadening.
      
    • Result: H6 appears as a distinct Doublet (d) rather than a singlet, which can be mistaken for a proton-proton coupling if 19F is ignored.

Experimental Data Summary (Solvent: DMSO-

)
FeatureNon-Fluorinated Analog (Alternative)Target: 3,5-Difluoro Derivative
Aromatic Protons 3 (H3, H5, H6)1 (H6)
H6 Multiplicity Doublet or dd (

)
Doublet (

Hz)
Phenolic -OH Singlet (broad), ~8.8 ppmSinglet (broad), ~9.5 ppm (Acidified by F)
Ethoxy -OCH2- Quartet (

Hz)
Quartet (Is potentially split by F? See Note*)

> Note on Through-Space Coupling: In crowded scaffolds, the ethoxy -CH2- protons (at C4) may show long-range coupling (


) to the fluorines at C3/C5, potentially broadening the quartet lines.
13C NMR Analysis: The "Forest of Couplings"

The


C spectrum represents the most significant divergence between the product and its alternative. In the non-fluorinated analog, the aromatic carbons appear as singlets (in proton-decoupled mode). In the target difluoro compound, every aromatic carbon  is split by fluorine.
Mechanistic Insight: C-F Coupling Constants

The magnitude of Carbon-Fluorine coupling is distance-dependent and diagnostic:

  • 
     (Direct):  ~230–250 Hz (Huge doublet)
    
  • 
     (Geminal):  ~15–25 Hz (Triplet or Doublet of Doublets)
    
  • 
     (Vicinal):  ~5–10 Hz
    
  • 
     (Long range):  ~1–3 Hz
    
Predicted 13C Shift & Multiplicity Table (Target Molecule)
Carbon PositionApprox.[2][3][4][5] Shift (

, ppm)
Multiplicity PatternCoupling Explanation
C4 (C-OEt) ~135.0Triplet (t) coupled to F3 and F5 (

Hz).
C3 (C-F) ~155.0Doublet of Doublets (dd)

(~240Hz) and

(~10Hz).
C5 (C-F) ~151.0Doublet of Doublets (dd)

(~240Hz) and

(~10Hz).
C1 (C-OH) ~145.0Doublet of Doublets (dd)

and

(approx 5-8 Hz).
C2 (C-Me) ~118.0Doublet (d)

(~18 Hz).
C6 (C-H) ~105.0Doublet (d)

(~20 Hz).

Critical Observation: The C4 carbon appears as a triplet because it sits exactly between two fluorines. If the molecule were symmetric (no methyl at C2), C3 and C5 would be equivalent. Because of the C2-Methyl, C3 and C5 are distinct, making the spectrum highly complex.

Visualization of Analytical Logic

The following diagram illustrates the decision tree for assigning the aromatic proton (H6) and the ipso-carbon (C4), distinguishing the target from impurities or analogs.

NMR_Assignment_Logic Start Start: 1H NMR Spectrum (Aromatic Region) CountH Count Aromatic Protons Start->CountH ThreeH 3 Protons (H3, H5, H6) Pattern: ABC/ABX CountH->ThreeH Found 3 OneH 1 Proton (H6 only) CountH->OneH Found 1 Conclusion1 Identify: Non-Fluorinated Analog (4-Ethoxy-2-methylphenol) ThreeH->Conclusion1 CheckSplit Analyze H6 Multiplicity OneH->CheckSplit Singlet Singlet (s) (No F coupling) CheckSplit->Singlet No Coupling Doublet Doublet (d) (J ~ 9-10 Hz) CheckSplit->Doublet Ortho F-H Coupling Singlet->Conclusion1 Impurity? C13Check Verify with 13C NMR (C4 Position) Doublet->C13Check Conclusion2 Identify: Target Structure (3,5-Difluoro) TripletC Triplet (t) (2J_CF coupling) C13Check->TripletC C4 coupled to 2x F SingletC Singlet (s) C13Check->SingletC TripletC->Conclusion2 SingletC->Conclusion1

Caption: Logic flow for distinguishing 4-Ethoxy-3,5-difluoro-2-methylphenol from non-fluorinated analogs using H-F and C-F coupling patterns.

Experimental Protocol (Self-Validating)

This protocol ensures high data integrity, specifically addressing the challenges of solubility and exchangeable protons.

A. Solvent Selection: The "Alternative" Comparison[3]
  • Standard Option (CDCl

    
    ):  Good solubility, but the Phenolic -OH signal is often broad or invisible due to exchange.
    
  • Recommended Option (DMSO-

    
    ): 
    
    • Reasoning: DMSO forms strong hydrogen bonds with the Phenolic -OH. This slows the proton exchange rate, sharpening the -OH peak and shifting it downfield (~9.5 ppm).

    • Validation: If the -OH peak is a sharp singlet, integration values for the aromatic region will be more accurate relative to the -OH.

B. Acquisition Parameters (Step-by-Step)
  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-

    
    . Ensure the solution is homogenous (fluorinated phenols can be lipophilic; vortex well).
    
  • 1H NMR Setup:

    • Set spectral width to include 10 ppm (to catch the downfield OH).

    • Crucial: If available, run a

      
      F-decoupled 
      
      
      
      H experiment (e.g., zg_19F_dec). This collapses the H6 doublet into a singlet, confirming the splitting is due to Fluorine and not a hidden impurity.
  • 13C NMR Setup:

    • Number of Scans (NS): Increase by 2x-4x compared to standard phenols. The splitting of carbon signals into doublets/triplets reduces the signal-to-noise ratio (SNR) for each individual peak.

    • D1 (Relaxation Delay): Set to >2.0s. Fluorinated carbons often have longer T1 relaxation times (no attached protons to assist relaxation).

References
  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Solvents as Trace Impurities."[2] J. Org.[2][6] Chem.1997 , 62, 7512–7515.[2][3] Link

  • Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. (Standard text for F-coupling constants).
  • Abraham, R. J.; et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[7] Magn.[7] Reson. Chem.2006 , 44, 491–509.[7] Link

  • Reich, H. J. "Bucky's NMR Data: Fluorine Coupling Constants." University of Wisconsin-Madison.

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Fluorinated Ethoxy Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated ethoxy phenols are increasingly common motifs in medicinal chemistry, often serving as bioisosteres for methoxy phenols to improve metabolic stability (blocking O-dealkylation) and lipophilicity. However, the introduction of fluorine significantly alters mass spectrometric behavior compared to non-fluorinated analogs.

This guide provides a technical comparison of the fragmentation patterns of 2-ethoxyphenol (standard) versus fluorinated ethoxy phenols (target) . It delineates the specific mass shifts, "ortho-effects," and ionization preferences (EI vs. ESI) necessary for confident structural verification.

Key Technical Takeaways
  • Primary Fragmentation (EI): The dominant pathway remains the loss of ethylene (

    
    , -28 Da) from the ethoxy group, driven by a McLafferty-like rearrangement.
    
  • Fluorine Signature: Fluorine substitution results in a predictable +18 Da mass shift for the molecular ion and major fragments.

  • Ortho-Effect: When fluorine is ortho to the hydroxyl or ethoxy group, a competitive HF elimination (-20 Da) pathway may be observed, distinguishing positional isomers.

  • Ionization Preference: Negative mode ESI (

    
    ) is superior for sensitivity due to the acidity of the phenolic proton, enhanced by the electron-withdrawing fluorine.
    

Mechanistic Principles

To interpret the spectra accurately, one must understand the electronic influence of the fluorine atom on the fragmentation kinetics.

The "Ethoxy" Driver (McLafferty-like Rearrangement)

In Electron Ionization (EI), the ethoxy group is the primary site of fragmentation. The radical cation undergoes a hydrogen transfer via a four-membered transition state (sometimes described as a specific McLafferty rearrangement variant for ethers), leading to the expulsion of neutral ethylene.

  • Mechanism:

    
    
    
  • Result: The base peak is often the phenol radical cation (

    
    ).
    
The Fluorine Effect

Fluorine is the most electronegative element, creating a strong dipole.

  • Bond Strength: The

    
     bond is exceptionally strong (~485 kJ/mol) and rarely breaks directly in low-energy collisions.
    
  • Inductive Destabilization: Fluorine destabilizes carbocations at ortho and para positions, altering the relative abundance of secondary fragments (e.g., ring contraction).

  • Acidity Enhancement: In ESI, F-substitution increases the acidity of the phenol, significantly boosting sensitivity in negative mode (

    
    ).
    

Comparative Fragmentation Analysis (EI Mode)

The following data compares 2-ethoxyphenol (Standard) with a generic Fluoro-2-ethoxyphenol (Target).

Data Summary Table
Feature2-Ethoxyphenol (Standard)Fluoro-2-ethoxyphenol (Target)Shift (

)
Mechanism
Formula


--
Molecular Ion (

)
m/z 138 m/z 156 +18 DaRadical Cation Formation
Base Peak (Primary) m/z 110 m/z 128 +18 DaLoss of Ethylene (

)
Secondary Fragment m/z 81m/z 99+18 DaLoss of CHO radical (

)
Diagnostic (Ortho) N/Am/z 136-20 DaLoss of HF (Minor, isomer specific)
Fragmentation Pathway Visualization

The following diagram illustrates the competitive pathways. The "Ethylene Loss" is the dominant thermodynamic channel.

FragmentationPathway cluster_legend Pathway Key M_Ion Molecular Ion (M+) m/z 156 Ethylene_Loss Phenol Ion [M - C2H4]+ m/z 128 M_Ion->Ethylene_Loss -28 Da (C2H4) (Dominant) HF_Loss Ortho Effect [M - HF]+ m/z 136 M_Ion->HF_Loss -20 Da (HF) (Minor, Ortho only) CO_Loss Ring Contraction [M - C2H4 - CHO]+ m/z 99 Ethylene_Loss->CO_Loss -29 Da (CHO•) (Secondary) key Blue: Parent | Green: Base Peak | Red: Secondary | Yellow: Isomer Specific

Figure 1: Electron Ionization (EI) fragmentation pathway for Fluorinated Ethoxy Phenols.[1][2] The green node represents the base peak typically observed in GC-MS.

Experimental Protocol: Structural Validation

To ensure reproducibility in drug development workflows, the following protocol distinguishes between the "soft" ionization required for molecular weight confirmation and the "hard" ionization required for structural fingerprinting.

Workflow Overview
  • Sample Prep: Dilute to 10 µg/mL in Methanol (LC-MS) or Ethyl Acetate (GC-MS).

  • LC-MS (ESI-): Confirm MW and purity.

  • GC-MS (EI): Confirm substitution pattern via fragmentation.

Detailed Methodology
A. LC-MS Conditions (Purity & MW)
  • Ionization: Electrospray Ionization (ESI), Negative Mode.

    • Rationale: Phenols are weak acids (

      
      ). Fluorine substitution lowers 
      
      
      
      , stabilizing the phenoxide ion (
      
      
      ).
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (or Ammonium Acetate for pH buffering).

  • Expected Signal:

    • Look for m/z 155 (

      
      ).
      
    • Note: In positive mode, phenols ionize poorly unless derivatized or using APCI.

B. GC-MS Conditions (Fingerprinting)
  • Inlet Temp: 250°C.

  • Source: Electron Ionization (70 eV).[3][4][5]

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).

  • Analysis Logic:

    • Identify Parent Peak (m/z 156).

    • Verify Base Peak (m/z 128). If Base Peak is m/z 156, the ethoxy group may not be present, or the temperature is too low.

    • Check for m/z 136. Presence suggests F and OH/OEt are in close proximity (ortho).

Data Interpretation & Troubleshooting

Distinguishing Isomers

A common challenge is distinguishing 2-fluoro-4-ethoxyphenol from 2-ethoxy-4-fluorophenol .

IsomerStructure NoteKey MS Feature
2-Fluoro-4-ethoxyphenol F is ortho to OH; Ethoxy is para.Strong m/z 128. Minimal HF loss (F is far from ethoxy hydrogens).
2-Ethoxy-4-fluorophenol Ethoxy is ortho to OH; F is para.Strong m/z 128. Enhanced m/z 110 (Loss of

+ HF interaction is possible but rare).
Ortho-Ortho (Vicinal) F is ortho to Ethoxy.m/z 136 (M-20) detected due to HF elimination between F and ethoxy

-hydrogens.
Common Artifacts
  • Peak at [M+14]: Likely methylation. If using methanol as a solvent in GC injection, thermal methylation of the phenol can occur in the injector port. Use Ethyl Acetate or Dichloromethane.

  • Missing Molecular Ion: In EI, if the ethoxy chain is longer (e.g., propoxy), the McLafferty rearrangement is so fast that

    
     may vanish. For ethoxy, 
    
    
    
    should be visible (approx 20-40% relative abundance).

References

  • NIST Mass Spectrometry Data Center. Phenol, 2-ethoxy- (Mass Spectrum).[6] National Institute of Standards and Technology.[7] Retrieved October 2025.[6] [Link]

  • Todua, N. G., & Mikaia, A. I. (2016).[7] Mass spectrometry of analytical derivatives.[8] 2. "Ortho" and "Para" effects in electron ionization mass spectra... Journal of Mass Spectrometry. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023).[1] [Link]

Sources

Strategic FTIR Identification of 4-Ethoxy-3,5-difluoro-2-methylphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Absorption Peaks for 4-Ethoxy-3,5-difluoro-2-methylphenol Identification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

4-Ethoxy-3,5-difluoro-2-methylphenol is a specialized intermediate, often critical in the synthesis of advanced liquid crystals and fluorinated pharmaceutical active ingredients (APIs). Its structural complexity—combining an electron-donating ethoxy group, a labile phenolic proton, and electron-withdrawing fluorine atoms—creates a unique vibrational fingerprint.

This guide provides a rigorous framework for identifying this compound using Fourier Transform Infrared (FTIR) spectroscopy.[1] Unlike generic spectral lists, this document focuses on comparative discrimination , helping you distinguish the target molecule from likely synthetic impurities (such as non-fluorinated precursors or regioisomers) using specific diagnostic bands.

Molecular Fingerprint & Vibrational Theory

To accurately identify 4-Ethoxy-3,5-difluoro-2-methylphenol, we must deconstruct its structure into constituent vibrational modes. The interplay between the electronegative fluorine atoms and the conjugated phenolic system shifts standard peak positions, creating a distinct "spectral signature."

Structural Breakdown
  • Core: 1,2,3,4,5-Pentasubstituted Benzene Ring.

  • Substituents:

    • Pos 1: Phenolic -OH (H-bond donor).

    • Pos 2: Methyl group (-CH₃).

    • Pos 3 & 5: Fluorine atoms (-F).

    • Pos 4: Ethoxy group (-OCH₂CH₃).[2]

    • Pos 6: Isolated Aromatic Proton (Ar-H).

Predicted Diagnostic Bands
  • The "Fluorine Shift": The C-F stretch typically appears in the 1000–1400 cm⁻¹ region. In this molecule, the 3,5-difluoro pattern reinforces specific skeletal vibrations, often resulting in a strong, sharp doublet or multiplet near 1150–1250 cm⁻¹.

  • The "Isolated Proton": With only one aromatic hydrogen (position 6), the out-of-plane (OOP) bending vibration is highly specific. Unlike the strong doublets of para-substituted phenols, this isolated proton typically manifests as a medium-intensity band around 860–900 cm⁻¹ .

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target compound with its most probable synthetic impurities or structural analogs. Use this to validate your synthesis or purity check.

Table 1: Comparative FTIR Peak Assignments

Functional Group ModeTarget: 4-Ethoxy-3,5-difluoro-2-methylphenolAnalog A: 4-Ethoxy-2-methylphenol (No F)Analog B: 3,5-Difluorophenol (No Ethoxy/Me)Differentiation Logic
O-H Stretch (Intermolecular H-bond)3250–3450 cm⁻¹ (Broad)3200–3400 cm⁻¹ (Broad)3200–3500 cm⁻¹ (Broad)Non-diagnostic; confirms phenol class only.
Ar-F Stretch (C-F)1150–1250 cm⁻¹ (Strong, Sharp)Absent 1100–1300 cm⁻¹ (Very Strong)Critical: Absence of this band confirms Analog A.
C-O-C Stretch (Ether, Asym)~1240 cm⁻¹ ~1230 cm⁻¹Absent Critical: Differentiates Target from Analog B.
Aliphatic C-H (Methyl/Ethyl)2980, 2870 cm⁻¹ (Medium)2960, 2870 cm⁻¹ (Medium)Absent (Only Ar-H >3000)Presence confirms Alkyl chains (Me + Et).
Ar-H OOP Bend (Fingerprint)860–900 cm⁻¹ (Isolated H)800–820 cm⁻¹ (2 adj. H)830–860 cm⁻¹ (Isolated H)Subtle: Shift due to F atoms and substitution pattern.
Aromatic Ring Breathing 1480–1520 cm⁻¹ 1500–1600 cm⁻¹1450–1620 cm⁻¹F-substitution often intensifies ring bands.

Note on Causality: The introduction of Fluorine (highly electronegative) at positions 3 and 5 induces an inductive effect that stiffens the ring bonds, typically shifting the aromatic skeletal vibrations to slightly higher frequencies compared to Analog A.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this protocol. It includes a self-check step to verify instrument performance.

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred for solid phenols due to ease of preparation and lack of moisture interference common in KBr pellets.

Equipment: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent) with Diamond ATR crystal.

Step-by-Step Procedure:

  • System Validation (Background):

    • Clean the crystal with isopropanol.

    • Collect a background spectrum (Air).

    • Self-Check: Ensure CO₂ peaks (2350 cm⁻¹) are minimized.

  • Sample Application:

    • Place approx. 5–10 mg of the solid sample onto the crystal center.

    • Apply pressure using the anvil until the force gauge reads 80–100 (optimal contact).

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (Routine) or 64 (High Precision)

    • Range: 4000–600 cm⁻¹

  • Post-Processing:

    • Apply Automatic Baseline Correction.

    • Do not apply extensive smoothing, as this may obscure the sharp C-F splitting.

Data Interpretation Logic (Visualization)

The following diagram illustrates the logical decision tree for confirming the identity of 4-Ethoxy-3,5-difluoro-2-methylphenol based on the spectral data collected.

FTIR_Identification_Logic Start Start Spectral Analysis CheckOH Check 3200-3500 cm⁻¹ (Broad Peak?) Start->CheckOH CheckAlkyl Check 2800-3000 cm⁻¹ (C-H Aliphatic?) CheckOH->CheckAlkyl Yes (Phenol present) Result_Unknown UNKNOWN / IMPURE CheckOH->Result_Unknown No CheckCF Check 1150-1250 cm⁻¹ (Strong C-F Bands?) CheckAlkyl->CheckCF Yes (Me/Et present) Result_AnalogB SUSPECT: 3,5-Difluorophenol (No Ethoxy) CheckAlkyl->Result_AnalogB No (Possible 3,5-DFP) CheckEther Check ~1240 cm⁻¹ (C-O-C Asym Stretch?) CheckCF->CheckEther Yes (Fluorine present) Result_AnalogA SUSPECT: Non-Fluorinated Analog CheckCF->Result_AnalogA No (Likely 4-Ethoxy-2-Me) CheckFingerprint Check 860-900 cm⁻¹ (Isolated Ar-H OOP?) CheckEther->CheckFingerprint Yes (Ether present) CheckEther->Result_Unknown No Result_Target CONFIRMED: 4-Ethoxy-3,5-difluoro-2-methylphenol CheckFingerprint->Result_Target Yes (Pattern Matches) CheckFingerprint->Result_Unknown No (Wrong Isomer)

Caption: Logical decision tree for the stepwise validation of 4-Ethoxy-3,5-difluoro-2-methylphenol spectra.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Phenol, 4-ethoxy-. National Institute of Standards and Technology.[3] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for general functional group assignments).
  • PubChem. 4,5-Difluoro-2-methylphenol Compound Summary. National Library of Medicine. [Link]

Sources

Fluorination Impact Analysis: 4-Ethoxy-3,5-difluoro-2-methylphenol vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical comparison between 4-Ethoxy-3,5-difluoro-2-methylphenol and its non-fluorinated analog, 4-Ethoxy-2-methylphenol .

The introduction of fluorine atoms at the 3,5-positions (meta to the hydroxyl group) fundamentally alters the physicochemical landscape of the molecule. While the non-fluorinated analog behaves as an electron-rich, oxidation-prone phenol, the difluoro-derivative exhibits significantly increased acidity, enhanced metabolic stability, and altered nucleophilicity.[1] This guide explores these divergences to assist medicinal chemists and materials scientists in scaffold selection.[1]

Key Performance Indicators (KPI) Comparison
Feature4-Ethoxy-3,5-difluoro-2-methylphenol (Fluorinated)4-Ethoxy-2-methylphenol (Non-Fluorinated)Impact
pKa (Acidity) ~7.8 – 8.2 (Estimated)~10.3 Fluorinated analog is ~100x more acidic.
Nucleophilicity Low (Stabilized Phenoxide)High (Reactive Phenoxide)Requires modified alkylation protocols.[1]
Metabolic Stability High (Blocked P450 sites)Low (Prone to aromatic hydroxylation)Fluorine extends half-life (

).[1]
Lipophilicity (LogP) Increased (

LogP

+0.3–0.[1]5)
BaselineEnhanced membrane permeability.[1]
Electronic Character Electron-Deficient Ring (

-acidic)
Electron-Rich Ring (

-basic)
Reverses

-stacking preferences.

Physicochemical Profile & Mechanistic Insight[2][3][4][5][6]

Acidity Modulation (The Inductive Effect)

The most critical operational difference is acidity. In the non-fluorinated analog, the electron-donating ethoxy (


) and methyl groups destabilize the phenoxide anion, keeping the pKa high (~10.3).

In the fluorinated analog, two fluorine atoms are positioned meta to the hydroxyl group.[1] Fluorine exerts a powerful inductive electron-withdrawing effect (


) (

).
  • Mechanism: The high electronegativity of fluorine pulls electron density through the

    
    -bond framework, stabilizing the negative charge on the phenoxide oxygen.
    
  • Consequence: The pKa drops by approximately 2–2.5 units.[1] This allows the fluorinated phenol to be deprotonated by weaker bases (e.g.,

    
     or even 
    
    
    
    ) under conditions where the non-fluorinated analog would remain protonated.[1]
Conformational Locking (The "Ortho" Effect)

Although the fluorines are meta to the OH, they are ortho to the 4-ethoxy group.

  • Non-Fluorinated: The ethoxy group has free rotation.[1]

  • Fluorinated: The C–F bond creates electrostatic repulsion with the oxygen lone pairs of the ethoxy group. This often forces the ethoxy group into a specific conformation (orthogonal or planar depending on distal packing), reducing entropic penalty upon binding to protein targets or liquid crystal matrices.[1]

Reactivity Benchmarking

Nucleophilic Substitution (O-Alkylation)

Researchers often assume that a more acidic phenol (easier to deprotonate) is easier to alkylate. This is a fallacy.

  • Non-Fluorinated Analog: Harder to deprotonate, but the resulting phenoxide is a strong nucleophile.[1] Reaction proceeds rapidly once deprotonated.

  • Fluorinated Analog: Easy to deprotonate, but the resulting phenoxide is "tightly held" and electronically stabilized.[1] It is a weaker nucleophile.[1]

    • Operational Shift: You must use polar aprotic solvents (DMF, DMSO, NMP) to solvate the cation and break the ion pair. In non-polar solvents (THF, Toluene), the fluorinated phenoxide may fail to react with weak electrophiles.[1]

Electrophilic Aromatic Substitution (EAS)[1]
  • Non-Fluorinated: The ring is highly activated.[1] Nitration or bromination is rapid and often uncontrolled (polysubstitution).[1]

  • Fluorinated: The ring is deactivated.[1] The fluorines pull density from the ring, making it resistant to oxidation and electrophilic attack. This is advantageous for preventing metabolic degradation but requires harsher conditions if you intend to functionalize the ring further.[1]

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent decision pathways for processing these two scaffolds.

ReactivityComparison cluster_NonF Non-Fluorinated Analog cluster_F Fluorinated Analog Start Substrate Selection NonF 4-Ethoxy-2-methylphenol Start->NonF F_Analog 4-Ethoxy-3,5-difluoro-2-methylphenol Start->F_Analog Base1 Base: NaH or KOtBu (Strong Base Required) NonF->Base1 Nuc1 Phenoxide: High Energy (Strong Nucleophile) Base1->Nuc1 Prod1 Rapid O-Alkylation Risk: C-Alkylation side products Nuc1->Prod1 Metab Metabolic Fate (P450) Prod1->Metab Base2 Base: K2CO3 or Cs2CO3 (Mild Base Sufficient) F_Analog->Base2 Nuc2 Phenoxide: Stabilized (Weak Nucleophile) Base2->Nuc2 Prod2 Controlled O-Alkylation Req: Polar Aprotic Solvent (DMF) Nuc2->Prod2 Prod2->Metab Hydrox Hydrox Metab->Hydrox Non-F: Ring Hydroxylation (Rapid Clearance) Stable Stable Metab->Stable F-Analog: Blocked Sites (Extended Half-life)

Figure 1: Comparative Reactivity and Metabolic Fate Decision Tree.[1] Note the divergence in base requirements and metabolic stability.

Experimental Protocols

Protocol A: Comparative O-Alkylation (Williamson Ether Synthesis)

Objective: To demonstrate the nucleophilicity difference and solvent dependence.

Materials:

  • Substrates: Fluorinated Analog (A) vs. Non-Fluorinated Analog (B).

  • Electrophile: Benzyl Bromide (1.1 equiv).[1]

  • Base:

    
     (2.0 equiv).[1]
    
  • Solvents: Acetone (Polar Protic-like behavior here) vs. DMF (Polar Aprotic).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the respective phenol in 5 mL of solvent.

  • Deprotonation: Add anhydrous

    
     (276 mg, 2.0 mmol). Stir at room temperature for 15 minutes.
    
    • Observation: Analog A (Fluorinated) will form the phenoxide salt visibly faster or with less vigorous agitation than Analog B due to lower pKa.

  • Addition: Add Benzyl Bromide (188 mg, 1.1 mmol) dropwise.

  • Reaction Monitoring: Heat to 60°C and monitor via TLC (Hexane/EtOAc 8:1) or HPLC.[1]

    • Checkpoint:

      • Analog B (Non-F) in Acetone: >90% conversion within 2 hours.[1]

      • Analog A (Fluorinated) in Acetone: Sluggish reaction (<50% conversion) due to tight ion pairing with

        
        .[1]
        
      • Analog A (Fluorinated) in DMF: >95% conversion within 1 hour. The DMF solvates the

        
         cation, freeing the stabilized fluorinated phenoxide to react.
        
Protocol B: pKa Determination (Spectrophotometric Titration)

Objective: Accurate determination of acidity constants.[1][2]

  • Stock Solution: Prepare

    
     solutions of both phenols in water/methanol (9:1) to ensure solubility.
    
  • Buffer Preparation: Prepare a series of buffers ranging from pH 6.0 to pH 12.0 in 0.5 unit increments.

  • Measurement: Record UV-Vis spectra (200–400 nm) for each pH point.

  • Analysis: Track the bathochromic shift (red shift) of the

    
     as the phenol converts to phenoxide.[1]
    
    • Data Fit: Plot Absorbance vs. pH.[1] The inflection point represents the pKa.

    • Expected Result: Analog A inflection ~8.0; Analog B inflection ~10.3.

Metabolic Stability & Biological Implications

The introduction of fluorine at the 3,5-positions serves as a "Metabolic Blockade."

Mechanism of Action

Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings at the most accessible C-H bonds.

  • Non-Fluorinated Analog: The 3 and 5 positions are electron-rich C-H bonds, highly susceptible to hydroxylation, leading to Phase II conjugation and rapid excretion.[1]

  • Fluorinated Analog:

    • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), making it chemically inert to enzymatic cleavage.[1]

    • Electronic Deactivation: The electron-withdrawing nature of fluorine reduces the electron density of the ring, making it a poor substrate for the electrophilic oxo-iron species in the P450 active site.

Metabolism cluster_path1 Non-Fluorinated cluster_path2 3,5-Difluoro Analog Substrate Drug Scaffold P450 CYP450 Enzyme Substrate->P450 Metab1 Arene Oxide Intermediate P450->Metab1 C-H Attack Block Oxidation Blocked (C-F Bond Inert) P450->Block C-F Repulsion Clearance Hydroxylation -> Excretion (Low Bioavailability) Metab1->Clearance Circulation Sustained Plasma Conc. (High Bioavailability) Block->Circulation

Figure 2: Metabolic Blockade Mechanism. Fluorine prevents the formation of the arene oxide intermediate.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters.[1] Chemical Reviews, 91(2), 165–195.[1] Link[1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[1] Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of phenol.[1] International Journal of Quantum Chemistry, 85(4-5), 569-579.[1] Link[1]

  • Ertl, P., & Rohde, B. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties.[1] Journal of Medicinal Chemistry, 43(20), 3714-3717.[1] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

Sources

Precision Analysis of 4-Ethoxy-3,5-difluoro-2-methylphenol: A GC-MS Impurity Profiling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

4-Ethoxy-3,5-difluoro-2-methylphenol is a highly specialized intermediate, likely utilized in the synthesis of advanced liquid crystal monomers or fluorinated pharmaceutical active ingredients (APIs). Its structural integrity—specifically the positioning of the fluorine atoms relative to the ethoxy and methyl groups—is critical for the dielectric anisotropy or biological efficacy of the final product.

This guide details a self-validating GC-MS protocol designed to separate these structural isomers and quantify trace impurities down to the sub-ppm level.

The Impurity Landscape: What Are We Hunting?

Before designing the method, we must understand the chemical origins of potential impurities. The synthesis likely involves electrophilic fluorination of a cresol precursor or nucleophilic substitution on a fluorinated benzene.

Predicted Impurity Profile
Impurity TypeLikely Structure/OriginAnalytical Challenge
Regioisomers 4-Ethoxy-2,3-difluoro-6-methylphenolIdentical Mass (

), nearly identical polarity. Requires high-efficiency capillary GC.
Starting Material 3,5-Difluoro-2-methylphenol (Unreacted)Polar hydroxyl group causes peak tailing without derivatization.
De-alkylated Byproducts 3,5-Difluoro-2-methylbenzene-1,4-diol (Hydrolysis)High boiling point; may degrade in GC injector if not silylated.
Over-Fluorinated Trifluoro analogsVolatile; elutes early. Easy to detect by MS (

amu shift).
Visualization: Impurity Formation Pathways

The following diagram maps the genesis of these impurities, guiding where to look in the chromatogram.

ImpurityPathways Precursor Precursor (2-Methyl-4-ethoxyphenol) Reaction Electrophilic Fluorination (Selectfluor/F2) Precursor->Reaction Impurity_SM Residual SM (Under-fluorinated) Precursor->Impurity_SM Incomplete Rxn Target Target Analyte 4-Ethoxy-3,5-difluoro-2-methylphenol Reaction->Target Major Pathway Impurity_Iso Regioisomer (Fluorine at pos 2,6) Reaction->Impurity_Iso Mis-directed substitution Impurity_Over Over-Fluorinated (Trifluoro species) Reaction->Impurity_Over Excess Reagent

Figure 1: Mechanistic origin of impurities during the fluorination of ethoxy-cresol precursors.

Comparative Analysis: GC-MS vs. Alternatives

Why choose GC-MS over HPLC? The decision rests on resolution and identification .

FeatureGC-MS (Recommended) HPLC-UV/MS
Isomer Resolution Superior. Capillary columns (30m+) offer higher theoretical plates (

) to separate positional isomers.
Moderate. C18 columns often show co-elution of fluoro-regioisomers unless specialized Phenyl-Hexyl phases are used.
Structural ID Excellent. EI (Electron Ionization) provides "fingerprint" fragmentation patterns to distinguish isomers.Limited. ESI (Soft ionization) often yields only

, making isomer differentiation difficult without standards.
Sample Prep Moderate. Requires derivatization (BSTFA) to block the -OH group and prevent tailing.Simple. Direct injection of polar phenols is standard.
Sensitivity High (SIM mode can reach ppb levels).High, but matrix suppression can affect MS detection.

Experimental Protocol: The "Self-Validating" Method

This protocol uses TMS (Trimethylsilyl) derivatization . While direct injection of phenols is possible, the free hydroxyl group interacts with active sites in the GC liner, causing peak tailing and variable response factors. Silylation creates a non-polar ether, improving peak symmetry and resolution.

A. Sample Preparation[1][2][3][4][5]
  • Weighing: Accurately weigh 10 mg of the sample into a 2 mL GC vial.

  • Dissolution: Add 1.0 mL of anhydrous Acetonitrile (ACN).

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Why? BSTFA reacts with the phenolic -OH. TMCS acts as a catalyst.

  • Incubation: Cap and heat at 60°C for 30 minutes.

    • Validation Check: The solution must remain clear. Cloudiness indicates moisture contamination (hydrolysis of reagent).

  • Cooling: Allow to cool to room temperature before injection.

B. GC-MS Parameters
  • System: Agilent 7890/5977 or equivalent single quadrupole MS.

  • Column: DB-5ms or TG-5SilMS (30 m × 0.25 mm × 0.25 µm).

    • Rationale: The 5% phenyl phase provides the necessary

      
       interactions to separate aromatic isomers.
      
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 260°C.

  • Oven Program:

    • Hold 60°C for 1 min (Solvent delay).

    • Ramp 15°C/min to 200°C (Elution of impurities).

    • Ramp 5°C/min to 240°C (Critical resolution window for target/isomers).

    • Ramp 25°C/min to 300°C, Hold 3 min (Bake out).

C. Mass Spectrometry (MS) Settings[6]
  • Source Temp: 230°C.

  • Ionization: EI (70 eV).[1]

  • Scan Mode:

    • Full Scan (m/z 50–500): For initial impurity identification.

    • SIM (Selected Ion Monitoring): For quantitation of known impurities.

      • Target TMS derivative m/z: Look for Molecular Ion

        
         and 
        
        
        
        (Loss of methyl from TMS).

Data Analysis & Interpretation

Chromatographic Workflow

The following decision tree illustrates how to process the data generated by this method.

AnalysisWorkflow Start Inject Sample CheckPeak Check Target Peak Symmetry (Asymmetry Factor < 1.2?) Start->CheckPeak Pass Peak Shape OK CheckPeak->Pass Yes Fail Tailing Detected CheckPeak->Fail No Scan Scan for Extra Peaks Pass->Scan Action_Deriv Re-Derivatize (Check Moisture/Reagent) Fail->Action_Deriv IsomerCheck Isomer Separation? (Shoulder peaks on Target) Scan->IsomerCheck ID_MS Check MS Spectrum (m/z 73 for TMS, M+ for Parent) IsomerCheck->ID_MS Report Quantify Area % ID_MS->Report

Figure 2: Analytical decision tree for validating chromatographic quality and identifying impurities.

Interpretation of Mass Spectra (TMS Derivative)

When analyzing the mass spectrum of 4-Ethoxy-3,5-difluoro-2-methylphenol-TMS:

  • Molecular Ion (

    
    ):  Expect a strong parent ion. The mass will be 
    
    
    
    (replacement of H with SiMe
    
    
    ).
  • Base Peak: Often

    
    , corresponding to the loss of a methyl group from the silicon atom.
    
  • Diagnostic Fragment:

    
     73 (
    
    
    
    ) confirms successful silylation.
  • Impurity Flags:

    • Isomers: Will have identical

      
       and 
      
      
      
      but slightly different retention times.
    • Unreacted Phenol: If you see the underivatized mass, the reaction failed (likely wet solvent).

References

  • U.S. EPA Method 528. Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). (2000). Available at: [Link]

    • Context: Establishes the baseline for GC-MS analysis of phenolic compounds, including the necessity of low-bleed columns (5% phenyl) for resolution.
  • Context: Demonstrates the separation of alkylphenol isomers and the utility of MS/MS for complex m
  • Organic Syntheses. Difluoromethylation of Phenols. Org.[2] Synth. 2024, 101, 164-180.[2] Available at: [Link]

    • Context: Provides chemical grounding for the synthesis of fluorinated phenol ethers and expected byproducts.
  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. (2025).[3][4][5][6] Available at: [Link]

    • Context: Comparative guide supporting the choice of GC for volatile/semi-volatile isomer separ

Sources

A Senior Application Scientist's Guide to Validating the Structure of 4-Ethoxy-3,5-difluoro-2-methylphenol Synthesis Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Fidelity in Drug Development

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is not merely a procedural step but the very foundation of safety, efficacy, and intellectual property. Molecules such as 4-Ethoxy-3,5-difluoro-2-methylphenol, a substituted phenol, represent a class of compounds with significant potential as intermediates in the synthesis of bioactive molecules. The presence of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly valuable in medicinal chemistry.[1]

However, the synthesis of such multi-substituted aromatic rings is often accompanied by the potential for isomeric impurities. For instance, the migration of the methyl or ethoxy group, or incomplete fluorination, could lead to a mixture of products with identical molecular weights but vastly different biological activities and toxicological profiles. Therefore, an unambiguous and robust validation of the target structure is paramount. This guide provides a comparative overview of the essential analytical techniques required to definitively confirm the structure of 4-Ethoxy-3,5-difluoro-2-methylphenol, grounded in the principles of scientific integrity and supported by detailed experimental insights.

Plausible Synthesis Route and Potential Isomeric Byproducts

A hypothetical synthesis of 4-Ethoxy-3,5-difluoro-2-methylphenol might involve the fluorination of an appropriately substituted phenol precursor, followed by etherification. During such a multi-step synthesis, several isomeric impurities could arise. For example, a key challenge is to distinguish the desired product from a potential isomer like 2-Ethoxy-3,5-difluoro-4-methylphenol. Both compounds would yield the same molecular ion peak in a mass spectrum, rendering mass spectrometry alone insufficient for complete structural elucidation. This highlights the need for a multi-technique approach to structural validation.

A Multi-faceted Approach to Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[4] For a molecule like 4-Ethoxy-3,5-difluoro-2-methylphenol, a suite of NMR experiments is necessary to assign every proton and carbon and to establish their connectivity.

  • ¹H NMR: This experiment provides information about the number of different types of protons and their immediate electronic environment. For our target molecule, we would expect to see distinct signals for the aromatic proton, the methyl protons, the ethoxy group's methylene and methyl protons, and the hydroxyl proton. The coupling of the aromatic proton to the adjacent fluorine atoms will result in a characteristic splitting pattern.

  • ¹³C NMR: This provides information on the different types of carbon atoms. The carbons attached to fluorine will show characteristic splitting due to C-F coupling.

  • ¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is indispensable.[6][7] It not only confirms the presence of fluorine but also provides information about their chemical environment and coupling to nearby protons.[8][9] The chemical shift of the fluorine atoms is highly sensitive to their position on the aromatic ring.[10]

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.[11][12][13]

    • COSY (Correlation Spectroscopy) reveals proton-proton couplings, for example, between the methylene and methyl protons of the ethoxy group.[14][15]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.[15]

    • HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical experiment for this molecule. It shows correlations between protons and carbons over two to three bonds.[14][15] This is how we can definitively place the ethoxy group at position 4 and the methyl group at position 2. For instance, we would expect to see a correlation between the protons of the methyl group and the carbon at position 2, as well as the adjacent carbons. Similarly, the methylene protons of the ethoxy group should show a correlation to the carbon at position 4.

The following diagram illustrates the overall workflow for NMR-based structural validation.

Caption: Workflow for NMR-based structural validation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.[2][5] For 4-Ethoxy-3,5-difluoro-2-methylphenol, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The fragmentation pattern in the mass spectrum of phenols is often characterized by the loss of CO (28 Da) and a formyl radical (HCO, 29 Da).[16] The presence of the ethoxy group would likely lead to the loss of an ethyl radical (29 Da) or ethylene (28 Da).[17] While MS can confirm the molecular formula, it generally cannot distinguish between isomers without extensive fragmentation studies and comparison with known standards.[18]

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural evidence.[19][20] This technique determines the three-dimensional arrangement of atoms in a crystal, providing precise bond lengths, bond angles, and stereochemistry.[21][22] While powerful, obtaining a high-quality crystal can be a significant challenge.[19] For many pharmaceutical development projects, NMR and MS data are considered sufficient for regulatory submissions, but an X-ray crystal structure provides an unparalleled level of certainty.[23]

Comparative Analysis of Analytical Techniques

The choice of analytical techniques depends on the specific question being asked, the amount of sample available, and the required level of certainty. The following table provides a comparative overview of the primary techniques for validating the structure of 4-Ethoxy-3,5-difluoro-2-methylphenol.

Technique Information Provided Strengths Limitations
¹H, ¹³C, ¹⁹F, 2D NMR Atomic connectivity, chemical environment of nuclei, stereochemistry.Provides the most detailed structural information in solution.[4]Requires a relatively large amount of pure sample. Can be time-consuming to analyze complex spectra.
High-Resolution MS Elemental composition, molecular weight, fragmentation patterns.High sensitivity, requires very little sample.[2]Cannot typically distinguish between isomers.[18]
X-ray Crystallography Unambiguous 3D atomic arrangement in the solid state.Considered the "gold standard" for structural determination.[19][20]Requires a high-quality single crystal, which can be difficult to obtain.[19] The solid-state structure may not represent the solution-state conformation.

Experimental Protocols

Protocol 1: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified synthesis product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Note the chemical shifts, integration values, and splitting patterns.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Note the chemical shifts of all carbon signals.

  • ¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum. Note the chemical shifts and any coupling to protons.

  • 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra. These experiments will require longer acquisition times.

  • Data Analysis:

    • Use the HSQC spectrum to assign the protons to their directly attached carbons.

    • Use the COSY spectrum to trace out the proton-proton coupling networks (e.g., within the ethoxy group).

    • Critically, use the HMBC spectrum to establish the long-range connectivities that define the substitution pattern on the aromatic ring. Look for correlations from the methyl protons to C1, C2, and C3, and from the ethoxy methylene protons to C4.

The following diagram illustrates the key HMBC correlations that would confirm the structure of 4-Ethoxy-3,5-difluoro-2-methylphenol.

Caption: Key HMBC correlations for structural confirmation.

Conclusion and Recommendations

The validation of the structure of 4-Ethoxy-3,5-difluoro-2-methylphenol requires a rigorous and multi-faceted analytical approach. While high-resolution mass spectrometry can confirm the elemental composition, it is insufficient to distinguish between potential isomers. A comprehensive suite of NMR experiments, including ¹H, ¹³C, ¹⁹F, and 2D techniques like COSY, HSQC, and particularly HMBC, is essential for the unambiguous determination of the atomic connectivity in solution. For absolute confirmation, especially for regulatory purposes or when polymorphism is a concern, single-crystal X-ray diffraction remains the unparalleled gold standard. By judiciously applying these techniques and carefully interpreting the combined data, researchers can ensure the structural integrity of their synthesized compounds, a critical step in the path of drug development.

References

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Harper, J. B., & Kroschel, M. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3039–3045. Retrieved from [Link]

  • Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. Retrieved from [Link]

  • Li, L., & Chen, H. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 26(23), 7343. Retrieved from [Link]

  • Foroozandeh, M., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 11, 4391. Retrieved from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Studylib. (n.d.). NMR Interpretation Guide: 1D & 2D Spectroscopy. Retrieved from [Link]

  • Reusch, W. (n.d.). Fragmentation and Interpretation of Spectra. Michigan State University. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. Retrieved from [Link]

  • Chimica, E. (2020, December 16). Mass Spectroscopy Lecture 5: Fragmentation of Phenol [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

  • Yan, R., et al. (2018). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 23(6), 1436. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • National Institutes of Health. (2007). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

  • OC, J. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Fluorine NMR. Retrieved from [Link]

  • NMR Service. (n.d.). Types of 2D NMR. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]

  • National Institutes of Health. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2022). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.